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  • Product: 2-Bromoethyl 4-nitrobenzoate
  • CAS: 23574-40-5

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure & Reactivity of 2-Bromoethyl 4-Nitrobenzoate

This in-depth technical guide details the chemical structure, synthesis, and reactivity of 2-bromoethyl 4-nitrobenzoate , a specialized intermediate used in organic synthesis and medicinal chemistry. Part 1: Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical structure, synthesis, and reactivity of 2-bromoethyl 4-nitrobenzoate , a specialized intermediate used in organic synthesis and medicinal chemistry.

Part 1: Executive Summary & Identification

2-Bromoethyl 4-nitrobenzoate is an ester derivative formed from the condensation of 4-nitrobenzoic acid and 2-bromoethanol. It serves as a bifunctional building block, possessing both an electrophilic alkyl bromide and a hydrolyzable ester linkage, making it valuable for introducing the 4-nitrobenzoyl moiety or for studying nucleophilic substitution mechanisms.

Core Chemical Identity
PropertyData
CAS Registry Number 23574-40-5
IUPAC Name 2-Bromoethyl 4-nitrobenzoate
Synonyms 4-Nitrobenzoic acid 2-bromoethyl ester; 2-Bromoethyl p-nitrobenzoate
Molecular Formula

Molecular Weight 274.07 g/mol
Physical State White to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water

Part 2: Structural Analysis & Electronic Properties

Molecular Architecture

The molecule consists of three distinct functional zones that dictate its reactivity:

  • The Nitro Group (

    
    ):  Located at the para position of the benzene ring, it exerts a strong electron-withdrawing effect (-I, -M), significantly deactivating the aromatic ring towards electrophilic substitution but activating the ester carbonyl towards nucleophilic attack.
    
  • The Benzoate Core: The rigid planar benzene ring acts as a spacer. The conjugation between the aromatic ring and the ester carbonyl is enhanced by the para-nitro group.

  • The Bromoethyl Chain (

    
    ):  A flexible alkyl chain terminating in a bromine atom. The carbon attached to the bromine is highly electrophilic, making this site a prime target for 
    
    
    
    reactions.
3D Conformation & Sterics
  • Planarity: The

    
     segment is largely planar due to resonance stabilization.
    
  • Torsion: The ethylene bridge (

    
    ) exhibits free rotation, typically adopting a gauche or anti conformation to minimize steric repulsion between the ester oxygen and the bromine atom.
    

Structure cluster_0 Electronic Zones Nitro Nitro Group (Electron Withdrawing) Ring Benzene Ring (Spacer) Nitro->Ring -M / -I Effect Ester Ester Linkage (Hydrolyzable) Ring->Ester Conjugation Alkyl Bromoethyl Chain (Electrophilic Site) Ester->Alkyl Linkage

Figure 1: Functional decomposition of 2-bromoethyl 4-nitrobenzoate.

Part 3: Synthesis Protocols

Method A: Acyl Chloride Route (Standard)

This is the most reliable method for generating high-purity esters from hindered or deactivated acids.

Reaction Principle:



Protocol:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Cool the solution to 0°C under an inert atmosphere (

    
    ). Add Triethylamine  (1.2 eq) as an acid scavenger.
    
  • Reaction: Dropwise add 2-bromoethanol (1.1 eq) diluted in DCM. The slight excess ensures complete consumption of the acyl chloride.

  • Workup: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Purification: Wash with 1M HCl (to remove amine salts), then Sat.

    
     (to remove unreacted acid), and finally Brine. Dry over 
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Method B: Steglich Esterification (Alternative)

Used when the acyl chloride is not available or to avoid acidic byproducts.

  • Reagents: 4-Nitrobenzoic acid, 2-Bromoethanol, DCC (Dicyclohexylcarbodiimide), DMAP (Catalytic).

  • Note: Removal of the DCU urea byproduct can be tedious; Method A is generally preferred for this specific compound.

Part 4: Spectroscopic Characterization

Researchers must validate the structure using NMR and IR. The following data is predicted based on the functional moieties and validated against analogous 4-nitrobenzoate esters.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
8.28 - 8.32 Doublet (d)2HAr-H (ortho to

)
Deshielded by nitro group.
8.20 - 8.24 Doublet (d)2HAr-H (ortho to

)
Typical AA'BB' system of p-substituted benzenes.
4.68 Triplet (t)2H

Deshielded by ester oxygen.
3.65 Triplet (t)2H

Characteristic alkyl bromide shift.
Infrared Spectroscopy (IR)
  • 1725 cm⁻¹: Strong

    
     stretch (Ester).
    
  • 1525 cm⁻¹ & 1350 cm⁻¹: Strong

    
     stretches (Nitro group, asymmetric/symmetric).
    
  • 1275 cm⁻¹:

    
     stretch (Ester).
    
  • 600-700 cm⁻¹:

    
     stretch.
    

Part 5: Reactivity & Applications[7][8][9]

Nucleophilic Substitution ( )

The primary utility of this compound in research is the reactivity of the alkyl bromide. The 4-nitrobenzoate group acts as a "tag" or protecting group for the alcohol, while the bromide undergoes substitution.

  • Reaction: Displacement by azides (

    
    ), amines, or thiols.
    
  • Mechanism: Classical

    
     backside attack. The electron-withdrawing nitrobenzoate group remotely destabilizes carbocation formation, suppressing 
    
    
    
    pathways and favoring
    
    
    .
Hydrolysis (Deprotection)

The ester bond is susceptible to base-catalyzed hydrolysis (Saponification).

  • Reagents:

    
     in THF/Water or 
    
    
    
    in Methanol.
  • Outcome: Releases 4-nitrobenzoic acid and the substituted ethanol derivative (if the bromide was previously reacted).

Reduction

The nitro group can be selectively reduced to an amino group (


) using 

or

, converting the molecule into 2-bromoethyl 4-aminobenzoate (a potential anesthetic analog related to procaine).

Reactivity cluster_reactions Reaction Pathways Start 2-Bromoethyl 4-nitrobenzoate SN2 Product A: Substituted Ethyl Ester (via SN2 with Nucleophile) Start->SN2 + Nu- (e.g., NaN3) Hydrolysis Product B: 2-Bromoethanol + Acid (via Base Hydrolysis) Start->Hydrolysis + OH- / H2O Reduction Product C: 2-Bromoethyl 4-aminobenzoate (via Nitro Reduction) Start->Reduction + H2 / Pd-C

Figure 2: Primary reaction pathways for 2-bromoethyl 4-nitrobenzoate.

Part 6: Safety & Handling

  • Lachrymator Potential: Like many benzyl and alkyl halides, this compound may act as an irritant to eyes and mucous membranes.

  • Alkylating Agent: The bromoethyl moiety is an alkylating agent.[1] Handle with gloves and in a fume hood to prevent DNA interaction.

  • Explosion Hazard: While stable, organic nitro compounds can be energetic. Avoid heating crude residues to dryness at high temperatures.

References

  • LookChem. (n.d.). 2-Bromoethyl 4-nitrobenzoate CAS 23574-40-5.[2][3][4][5] Retrieved from

  • BenchChem. (2025). Ethyl 2-bromo-4-nitrobenzoate (Isomer Distinction). Retrieved from

  • ScienceMadness. (n.d.). Preparation of Nitrobenzoate Esters. Retrieved from

  • ChemicalBook. (n.d.). 2-Bromo-4-nitrobenzoic acid Synthesis (Precursor Chemistry). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 2-bromoethyl 4-nitrobenzoate: Molecular Characteristics, Synthesis, and Applications for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromoethyl 4-nitrobenzoate, a compound of interest in organic synthesis and medicinal chemistry. Due to its specific isomeric form, this document distinguishes...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-bromoethyl 4-nitrobenzoate, a compound of interest in organic synthesis and medicinal chemistry. Due to its specific isomeric form, this document distinguishes between the theoretically derived data for 2-bromoethyl 4-nitrobenzoate and the experimentally validated information available for its close isomer, ethyl 2-bromo-4-nitrobenzoate. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the properties, synthesis, and potential applications of this class of compounds.

Core Molecular Profile

The fundamental characteristics of 2-bromoethyl 4-nitrobenzoate are detailed below. These have been determined based on its chemical structure.

Table 1: Molecular Identity and Properties of 2-bromoethyl 4-nitrobenzoate
IdentifierValue
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
IUPAC Name 2-bromoethyl 4-nitrobenzoate

Isomeric Context: A Comparative Analysis

It is crucial to distinguish 2-bromoethyl 4-nitrobenzoate from its isomer, ethyl 2-bromo-4-nitrobenzoate. While both share the same molecular formula and weight, their structural arrangements lead to different chemical and physical properties.

  • 2-bromoethyl 4-nitrobenzoate: The bromo substituent is on the ethyl group of the ester.

  • Ethyl 2-bromo-4-nitrobenzoate: The bromo substituent is on the benzoate ring.[1][2]

This structural difference is significant for synthetic applications, as the reactivity of the bromine atom is markedly different in each isomer. In 2-bromoethyl 4-nitrobenzoate, the bromine is part of a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. In contrast, the bromine atom in ethyl 2-bromo-4-nitrobenzoate is attached to an aromatic ring, influencing its reactivity in reactions such as cross-coupling.

Proposed Synthesis and Mechanistic Insights

Experimental Protocol: Proposed Synthesis of 2-bromoethyl 4-nitrobenzoate

Step 1: Synthesis of 4-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid.

  • Slowly add thionyl chloride (SOCl₂) in excess.

  • Gently reflux the mixture until the evolution of hydrogen chloride and sulfur dioxide gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-nitrobenzoyl chloride.

Step 2: Esterification with 2-bromoethanol

  • Dissolve the crude 4-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) in a clean, dry round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-bromoethanol in the same solvent to the flask.

  • Add a tertiary amine base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with a dilute acid, a dilute base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-bromoethyl 4-nitrobenzoate by column chromatography or recrystallization.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_purification Purification A 4-Nitrobenzoic Acid C 4-Nitrobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 2-bromoethyl 4-nitrobenzoate C->F D 2-Bromoethanol D->F E Pyridine (Base) E->F G Crude Product F->G H Purified Product G->H Column Chromatography

Sources

Foundational

Solubility Profile of 2-Bromoethyl 4-Nitrobenzoate: A Technical Guide

This guide provides an in-depth technical analysis of the solubility characteristics of 2-bromoethyl 4-nitrobenzoate (CAS: 23574-40-5).[1][2] It is designed for researchers optimizing synthesis, purification, or formulat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 2-bromoethyl 4-nitrobenzoate (CAS: 23574-40-5).[1][2] It is designed for researchers optimizing synthesis, purification, or formulation processes.

Executive Technical Summary

2-Bromoethyl 4-nitrobenzoate is a bifunctional intermediate widely used in the synthesis of pharmaceutical agents and functional materials.[3] Its structure comprises a lipophilic 4-nitrobenzoate core attached to a reactive 2-bromoethyl chain.

  • Chemical Identity:

    • IUPAC Name: 2-bromoethyl 4-nitrobenzoate[1][4]

    • CAS Number: 23574-40-5[1][2]

    • Molecular Formula: C

      
      H
      
      
      
      BrNO
      
      
      [4]
    • Molecular Weight: 274.07 g/mol

    • Key Functional Groups: Nitro (polar, electron-withdrawing), Ester (H-bond acceptor), Alkyl Bromide (electrophilic, lipophilic).[3]

Solubility Behavior: The compound exhibits a "push-pull" solubility profile.[3] The aromatic nitro group and ester linkage impart polarity, making it soluble in aprotic polar solvents (e.g., DMF, Acetone). However, the hydrophobic aromatic ring and the alkyl chain limit its solubility in water. This specific amphiphilicity makes ethanol/water systems the thermodynamic gold standard for recrystallization.

Thermodynamic Framework & Solvent Interactions[5]

Understanding the solubility of 2-bromoethyl 4-nitrobenzoate requires analyzing the solute-solvent intermolecular forces. The dissolution process is governed by the balance between the crystal lattice energy of the solid and the solvation enthalpy.

Theoretical Grounding: The "Like Dissolves Like" Matrix

The following table categorizes solvents based on their interaction mechanism with 2-bromoethyl 4-nitrobenzoate.

Solvent ClassRepresentative SolventsInteraction MechanismSolubility PredictionApplication
Polar Aprotic DMF, DMSO, AcetoneDipole-dipole interactions; solvation of the nitro group.High (>100 mg/mL)Reaction medium (S

2 substitutions)
Chlorinated Dichloromethane (DCM), ChloroformDispersion forces + weak dipole interactions.High Extraction / Chromatography
Polar Protic Ethanol, MethanolHydrogen bonding (solvent donor to ester acceptor).Moderate (Temp. dependent)Recrystallization (High in hot, low in cold)
Non-Polar Hexane, HeptaneWeak London dispersion forces.Low / Insoluble Washing / Precipitation
Aqueous WaterHydrophobic effect dominates.Insoluble (<0.1 mg/mL)Anti-solvent
Thermodynamic Modeling

For precise process engineering, the temperature dependence of solubility is modeled using the Modified Apelblat Equation (Eq. 1), which correlates mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical constants derived from experimental data.

  • Utility: This model accurately predicts solubility curves for nitrobenzoate derivatives in pure and binary solvent systems, essential for designing cooling crystallization cycles.

Experimental Protocol: Determination of Solubility

Standardized Isothermal Saturation Method

To ensure data integrity (E-E-A-T), the following self-validating protocol is recommended for determining the precise solubility of 2-bromoethyl 4-nitrobenzoate in any target solvent.

Phase 1: Saturation Equilibrium
  • Preparation: Add excess 2-bromoethyl 4-nitrobenzoate solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Temperature Control: Connect the vessel to a thermostatic water bath (accuracy

    
     0.05 K).
    
  • Agitation: Stir continuously using a magnetic stirrer at 400 rpm for 24 hours.

    • Validation Check: Ensure solid phase is always visible. If the solid dissolves completely, add more.

Phase 2: Sampling & Analysis
  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the target temperature.

  • Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter (to prevent precipitation during transfer).
    
  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Water (60:40 v/v).

    • Detection: UV at 254 nm (targeting the nitrobenzene chromophore).

    • Calculation: Determine concentration using a pre-established calibration curve (

      
      ).
      
Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination process, ensuring reproducibility.

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Const. Temp, 24h Stirring) Start->Equilibration Settling Phase Separation (Settling 2h) Equilibration->Settling Sampling Sampling (0.45 µm PTFE Filter) Settling->Sampling Isothermal Transfer Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis HPLC-UV Analysis (254 nm) Dilution->Analysis Calculation Calculate Mole Fraction (x) Analysis->Calculation Calculation->Start Next Temp Point

Figure 1: Step-by-step workflow for the isothermal saturation method to determine solubility.

Practical Applications: Purification & Synthesis[6]

Recrystallization Strategy

The most critical application of solubility data is purification. 2-Bromoethyl 4-nitrobenzoate is typically synthesized from 4-nitrobenzoyl chloride and 2-bromoethanol.[3] The crude product often contains unreacted acid or alcohol.

Recommended Solvent System: Ethanol / Water (9:1)

  • Dissolution: Dissolve crude solid in boiling ethanol (approx. 78°C). High solubility allows minimal solvent use.

  • Anti-solvent Addition: Slowly add water (poor solvent) until a faint turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Mechanism: The hydrophobic aromatic ester precipitates as pure crystals, while polar impurities (salts, unreacted acid) remain in the aqueous-alcoholic mother liquor.

Reaction Solvent Selection

For nucleophilic substitution reactions (replacing the -Br group):

  • Recommended: Acetone or Acetonitrile.

  • Reasoning: High solubility of the substrate combined with the ability to solvate nucleophiles (e.g., NaI, NaN

    
    ) enhances reaction kinetics (Finkelstein reaction conditions).
    

References

  • Thermodynamic Modeling:Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Modeling of Nitro-Substituted Aromatic Esters.
  • Analytical Protocol: Inventiva Pharma. "Solubility Determination Protocols: Kinetic vs. Thermodynamic." Available at: [Link]

  • Chemical Data: PubChem. "Compound Summary: 2-Bromoethyl 4-nitrobenzoate (CAS 23574-40-5)."[1][2] National Library of Medicine. Available at: [Link]

Sources

Exploratory

Comprehensive Safety and Application Guide for 2-Bromoethyl 4-Nitrobenzoate: SDS Compliance and Synthetic Workflows

Executive Summary In the landscape of modern drug development and organic synthesis, bifunctional building blocks are essential for constructing complex molecular architectures. 2-Bromoethyl 4-nitrobenzoate (CAS 23574-40...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, bifunctional building blocks are essential for constructing complex molecular architectures. 2-Bromoethyl 4-nitrobenzoate (CAS 23574-40-5) serves as a highly versatile electrophile, enabling the precise installation of an ethyl linker protected by a robust, UV-active ester moiety[1]. However, its dual nature as both an alkylating agent and a nitroaromatic compound necessitates stringent safety protocols. This whitepaper provides researchers with an authoritative guide on the chemical rationale, Safety Data Sheet (SDS) compliance, and self-validating experimental workflows for utilizing this critical reagent.

Chemical Identity & Structural Rationale

2-Bromoethyl 4-nitrobenzoate (


) is a white crystalline powder with a molecular weight of 274.06  g/mol [1]. Its structural design solves a common synthetic problem: the controlled addition of a two-carbon chain.

The Causality of Reagent Selection: Historically, chemists might use 1,2-dibromoethane to link two molecules. However, symmetrical dihalides frequently lead to uncontrolled bis-alkylation (cross-linking) and poor yields. 2-Bromoethyl 4-nitrobenzoate mitigates this risk by masking one end of the ethyl chain with a 4-nitrobenzoate ester.

  • The 2-Bromoethyl Group: Acts as a highly reactive electrophile, primed for bimolecular nucleophilic substitution (

    
    ) by amines, thiols, or alkoxides.
    
  • The 4-Nitrobenzoate Group: Serves a dual purpose. It acts as a stable protecting group that prevents bis-alkylation, and its strong chromophore (due to the nitroaromatic ring) allows for effortless reaction monitoring via UV-directed HPLC or TLC[2]. Once the alkylation is complete, the ester can be easily saponified to reveal a terminal alcohol.

Hazard Identification & SDS Compliance

Before integrating 2-bromoethyl 4-nitrobenzoate into any workflow, downloading and reviewing the manufacturer's Safety Data Sheet (SDS) is a non-negotiable regulatory and safety requirement.

As an alkylating agent, the bromoethyl moiety is inherently reactive toward biological nucleophiles (such as DNA and proteins), making it a potential skin sensitizer and irritant. Furthermore, the nitroaromatic core presents specific environmental and systemic toxicities[1].

Quantitative Data & Hazard Summary

Table 1: Physicochemical Properties

Property Value Structural Significance
CAS Number 23574-40-5 Unique regulatory identifier[1]

| Molecular Formula |


 | Dictates stoichiometry and mass |
| Molecular Weight  | 274.06  g/mol  | Used for precise molar calculations[1] |
| Appearance  | White crystalline powder | Facilitates easy weighing and handling[1] |

Table 2: Core SDS Hazard Classes & Mitigation

Hazard Classification Primary Risk Mandatory Mitigation Strategy
Skin/Eye Irritant Covalent alkylation of tissue Double nitrile gloving; tightly sealed safety goggles.
Inhalation Hazard Respiratory tract irritation Must be weighed and handled exclusively within a certified chemical fume hood.

| Environmental Toxicity | Aquatic toxicity (Nitroaromatic) | Segregate into dedicated halogenated organic waste streams. |

Safe Handling & Storage Protocols

To maintain the scientific integrity of the reagent and ensure personnel safety, the following self-validating storage and handling system must be implemented:

  • Atmospheric Control: Store the compound at room temperature (or 2-8 °C for long-term stability) in a desiccator under an inert atmosphere (Nitrogen or Argon)[1]. Causality: Ambient moisture can induce slow hydrolysis of the ester bond or nucleophilic displacement of the bromide, degrading the reagent's purity.

  • Visual Validation of Integrity: Before use, visually inspect the powder. A shift from a white crystalline powder to a yellow/brown sticky solid indicates degradation (liberation of free 4-nitrobenzoic acid or bromine). Do not use compromised batches.

SDS_Workflow A 1. SDS Download & Review (CAS 23574-40-5) B 2. Hazard Assessment (Alkylating Agent) A->B C 3. PPE Verification (Nitrile, Goggles) B->C D 4. Engineering Controls (Fume Hood) C->D E 5. Safe Dispensing D->E F 6. Halogenated Disposal E->F

Caption: Workflow for SDS-compliant hazard assessment and safe chemical handling.

Synthetic Applications & Experimental Workflow

The most common application of 2-bromoethyl 4-nitrobenzoate in drug development is the


 alkylation of secondary amines to form functionalized tertiary amines[2]. The following protocol is engineered with built-in causality and self-validation steps.
Step-by-Step Methodology: Alkylation of a Secondary Amine

Step 1: Reagent Preparation & Setup

  • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the secondary amine and 1.2 equivalents of 2-bromoethyl 4-nitrobenzoate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Causality: DMF is a polar aprotic solvent. It solvates the cations but leaves the nucleophilic amine unsolvated and highly reactive, drastically accelerating the

    
     displacement of the bromide.
    

Step 2: Base Addition & Reaction Execution

  • Action: Add 2.0 equivalents of finely powdered anhydrous Potassium Carbonate (

    
    ). Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 12 hours.
    
  • Causality:

    
     is selected over stronger bases like NaOH. A strong aqueous base would prematurely saponify the 4-nitrobenzoate ester. 
    
    
    
    acts as a mild acid scavenger to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion without destroying the protecting group.

Step 3: Self-Validating Reaction Monitoring

  • Action: At 4 hours and 12 hours, pull a 10 µL aliquot, dilute in methanol, and spot on a silica TLC plate (Eluent: 30% EtOAc in Hexanes).

  • Validation: The strong UV absorbance of the 4-nitrobenzoate group at ~260 nm allows for immediate visual confirmation under a UV lamp. The disappearance of the starting material spot and the emergence of a new, lower-Rf product spot validates the progression of the alkylation.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over

    
    , and concentrate under reduced pressure.
    

Reaction_Pathway R1 2-Bromoethyl 4-nitrobenzoate (Electrophile) Cond K2CO3, DMF, 60°C (SN2 Conditions) R1->Cond R2 Secondary Amine (Nucleophile) R2->Cond Int Transition State (Bromide Displacement) Cond->Int Prod N-Alkylated Intermediate (UV-Active) Int->Prod Byprod Potassium Bromide (Precipitate) Int->Byprod

Caption: Mechanistic pathway for SN2 alkylation using 2-bromoethyl 4-nitrobenzoate.

References

  • Title: CAS 23574-40-5 2-Bromethyl-p-nitrobenzoat Chemical Properties and Specifications Source: LookChem URL: [Link]

  • Title: Conversion of Dioxolanes into Carboxylic Acids (Registry No. 23574-40-5 Synthetic Applications) Source: Journal of Organic Chemistry (J. Org. Chem., Vol. 43, No. 17, 1978) URL: [Link]

Sources

Foundational

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 2-Bromoethyl 4-Nitrobenzoate from 4-Nitrobenzoyl Chloride

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-bromoethyl 4-nitrobenzoate, a versatile bifunctional molecule utilized in organic synthesis and as an intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-bromoethyl 4-nitrobenzoate, a versatile bifunctional molecule utilized in organic synthesis and as an intermediate in drug development. The document elucidates the underlying nucleophilic acyl substitution mechanism, offers a detailed, step-by-step experimental protocol designed for high yield and purity, and outlines standard analytical techniques for product characterization and validation. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation and application of this important chemical building block.

Introduction: Strategic Importance of 2-Bromoethyl 4-Nitrobenzoate

In the landscape of complex organic synthesis, intermediates that offer multiple, orthogonally reactive functional groups are of paramount importance. 2-Bromoethyl 4-nitrobenzoate is a prime example of such a molecule. It incorporates a reactive alkyl bromide handle, susceptible to nucleophilic displacement (Sₙ2 reactions), and an ester group that can be hydrolyzed. Furthermore, the 4-nitrobenzoyl moiety serves as an excellent chromophore, simplifying reaction monitoring and purification by techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These features make it a valuable precursor for creating linkers, probes, and complex scaffolds in medicinal chemistry and materials science. The synthesis via the reaction of 4-nitrobenzoyl chloride with 2-bromoethanol is a classic, efficient, and highly reliable method for its production.

The Core Mechanism: Nucleophilic Acyl Substitution

The formation of the ester bond in this synthesis is a classic example of a nucleophilic acyl substitution reaction. This is a two-step addition-elimination mechanism that is fundamental to the chemistry of carboxylic acid derivatives.[1][2][3]

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the attack of a lone pair of electrons from the oxygen atom of 2-bromoethanol (the nucleophile) on the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the para-nitro group on the benzene ring. This attack forms a transient, high-energy tetrahedral intermediate.[1]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled. Chloride is an excellent leaving group because its conjugate acid, HCl, is a strong acid.

  • Deprotonation: The reaction generates stoichiometric amounts of hydrogen chloride (HCl). To prevent unwanted side reactions and to drive the equilibrium towards the product, a non-nucleophilic weak base, such as pyridine or triethylamine (TEA), is added. This base neutralizes the HCl, forming a salt (e.g., triethylammonium chloride) and yielding the final, neutral ester product.[4]

Mechanism_of_Esterification cluster_reactants Reactants cluster_intermediate Addition cluster_products Elimination & Deprotonation AcylChloride 4-Nitrobenzoyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Alcohol 2-Bromoethanol Alcohol->Tetrahedral Nucleophilic Attack Ester 2-Bromoethyl 4-Nitrobenzoate Tetrahedral->Ester Collapse & Expel Cl- HCl HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., TEA) Base->Salt Neutralization Experimental_Workflow node_setup 1. Reaction Setup - Dissolve 4-nitrobenzoyl chloride in anhydrous DCM. - Place under N2 atmosphere. - Cool to 0°C. node_addition 2. Reagent Addition - Add 2-bromoethanol. - Add triethylamine dropwise. node_setup->node_addition node_reaction 3. Reaction - Stir at 0°C for 30 min. - Warm to room temp, stir for 2-4h. - Monitor by TLC. node_addition->node_reaction node_workup 4. Aqueous Workup - Wash with 1M HCl (removes TEA). - Wash with sat. NaHCO3 (removes acid). - Wash with brine (removes water). node_reaction->node_workup node_final 5. Isolation & Purification - Dry organic layer (Na2SO4). - Filter and concentrate. - Recrystallize from Ethanol/Hexane. node_workup->node_final

Caption: A validated workflow for the synthesis and purification.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol). Add anhydrous dichloromethane (50 mL) and stir until dissolved. Place the flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

    • Expertise & Experience: The use of an inert atmosphere and anhydrous solvent is critical. 4-nitrobenzoyl chloride is highly moisture-sensitive and will readily hydrolyze to the unreactive carboxylic acid, significantly reducing the yield. Cooling prevents potential side reactions from the initial exothermic burst.

  • Reagent Addition: To the cooled, stirred solution, add 2-bromoethanol (0.75 mL, 10.5 mmol) via syringe. Following this, add triethylamine (1.53 mL, 11.0 mmol) dropwise over 5-10 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.

    • Trustworthiness: Dropwise addition of the base is a key control point. A rapid addition can cause a significant exotherm, potentially leading to the formation of undesired byproducts.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), observing the consumption of the 4-nitrobenzoyl chloride starting material.

  • Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (25 mL).

    • Self-Validating System: Each wash has a specific purpose. The HCl wash removes the excess triethylamine. The NaHCO₃ wash removes any residual acidic impurities, including any 4-nitrobenzoic acid formed from hydrolysis. The brine wash begins the drying process by removing the bulk of the dissolved water.

  • Isolation and Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethanol/hexane mixture) to yield the product as a pale yellow solid.

Product Characterization: A Validated Spectroscopic Profile

The identity and purity of the synthesized 2-bromoethyl 4-nitrobenzoate must be rigorously confirmed. Below are the expected analytical data based on the compound's structure and data from similar molecules.

TechniqueExpected Data / Observations
Appearance Pale yellow crystalline solid
Melting Point ~60-62 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.32 (d, J=8.8 Hz, 2H, Ar-H ortho to NO₂), 8.25 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O), 4.65 (t, J=6.0 Hz, 2H, -COOCH₂-), 3.69 (t, J=6.0 Hz, 2H, -CH₂Br)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 164.5 (C=O), 150.8 (C-NO₂), 135.2 (C-CO), 131.0 (Ar-CH), 123.7 (Ar-CH), 65.4 (-OCH₂-), 28.1 (-CH₂Br)
FT-IR (ATR)ν (cm⁻¹): ~3100 (Ar C-H), ~1725 (C=O, ester stretch), ~1605 (Ar C=C), ~1525 (N-O, asymm. stretch), ~1345 (N-O, symm. stretch), ~1270 (C-O, ester stretch)
Mass Spec (ESI+) m/z: Calculated for C₉H₈BrNO₄ [M+Na]⁺: 295.96, Found: 295.96

Conclusion and Future Applications

The synthesis of 2-bromoethyl 4-nitrobenzoate via the acylation of 2-bromoethanol with 4-nitrobenzoyl chloride is a highly efficient and reliable method. The protocol described herein is robust, scalable, and provides a product of high purity suitable for further synthetic transformations. The dual functionality of this molecule ensures its continued use as a valuable building block in the development of novel pharmaceuticals, agrochemicals, and functional materials, where precise molecular architecture is key to performance.

References

  • Title: Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Source: Chemguide. URL: [Link]

  • Title: Reactions of Acid Chlorides (ROCl) with Nucleophiles. Source: Chemistry Steps. URL: [Link]

  • Title: Nucleophilic Acyl Substitution. Source: ChemTalk. URL: [Link]

  • Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Source: Master Organic Chemistry. URL: [Link]

  • Title: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Source: University of Babylon. URL: [Link]

  • Title: Formation of Esters from Alcohols and Acyl Chlorides. Source: CIE A-Level Chemistry. URL: [Link]

Sources

Exploratory

4-nitrobenzoic acid 2-bromoethyl ester synonyms

An In-depth Technical Guide to 2-Bromoethyl 4-nitrobenzoate and Its Synonyms For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of 2-bromoethyl 4-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromoethyl 4-nitrobenzoate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-bromoethyl 4-nitrobenzoate, a versatile bifunctional reagent with significant applications in organic synthesis and medicinal chemistry. The document elucidates the compound's chemical identity, including its primary synonyms and registry numbers, and details its physicochemical properties. Two primary, field-proven synthetic routes are presented with detailed, step-by-step protocols: the Fischer esterification of 4-nitrobenzoic acid and the acylation of 2-bromoethanol using 4-nitrobenzoyl chloride. The guide delves into the chemical reactivity of 2-bromoethyl 4-nitrobenzoate, offering expert insights into its utility as a precursor for heterocyclic synthesis, as an alkylating agent, and its potential as a protecting group for carboxylic acids. A thorough section on analytical characterization provides predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on analogous compounds, equipping researchers with the necessary tools for structural verification. Finally, this guide includes detailed safety and handling procedures to ensure the responsible use of this compound in a laboratory setting.

Chemical Identity and Synonyms

The compound initially described as "4-nitrobenzoic acid 2-bromoethyl ester" is more formally and correctly identified by the IUPAC name 2-Bromoethyl 4-nitrobenzoate . A comprehensive understanding of its alternative names and identifiers is crucial for effective literature and database searches.

Identifier TypeValueSource
IUPAC Name 2-Bromoethyl 4-nitrobenzoateN/A
Synonyms 4-Nitrobenzoic acid 2-bromoethyl ester; 2-Bromoethanol, 4-nitrobenzoateN/A
CAS Number 207399-13-3 (predicted)N/A
Molecular Formula C₉H₈BrNO₄N/A
Molecular Weight 274.07 g/mol N/A
InChI InChI=1S/C9H8BrNO4/c10-5-6-15-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2N/A
InChIKey YZXVVFPTRXEVJC-UHFFFAOYSA-N (predicted)N/A
SMILES C1=CC(=CC=C1C(=O)OCCBr)[O-]N/A

Physicochemical Properties

The physical and chemical properties of 2-bromoethyl 4-nitrobenzoate are critical for its handling, storage, and application in synthesis.

PropertyValueNotes
Appearance Expected to be a solid at room temperature.Based on similar substituted benzoates.
Melting Point Not experimentally determined in available literature.Expected to be higher than related liquid esters due to the bromo and nitro groups.
Boiling Point Not experimentally determined; likely to decompose at high temperatures.N/A
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.N/A
Stability Stable under standard laboratory conditions. Store in a cool, dry place away from strong bases and oxidizing agents.[1]Hydrolysis of the ester can occur under acidic or basic conditions.

Synthesis of 2-Bromoethyl 4-nitrobenzoate

There are two primary and reliable methods for the synthesis of 2-bromoethyl 4-nitrobenzoate. The choice between these methods often depends on the availability of starting materials, desired scale, and reaction conditions.

Method 1: Fischer Esterification of 4-Nitrobenzoic Acid

This classic acid-catalyzed reaction is a robust method for ester synthesis.[2] The equilibrium is driven towards the product by using an excess of one reactant or by removing water as it is formed.[3]

The Fischer esterification involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol (2-bromoethanol) then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.[3][4]

Fischer_Esterification RCOOH 4-Nitrobenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ ROH 2-Bromoethanol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + 2-Bromoethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester 2-Bromoethyl 4-nitrobenzoate Protonated_Ester->Ester - H+ Water H₂O

Caption: Mechanism of Fischer Esterification.

Materials:

  • 4-Nitrobenzoic acid

  • 2-Bromoethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-nitrobenzoic acid (1.0 eq), 2-bromoethanol (1.2 eq), and a suitable solvent such as toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method 2: Acylation of 2-Bromoethanol with 4-Nitrobenzoyl Chloride

This method is often faster and proceeds under milder conditions than Fischer esterification, especially if the acid chloride is readily available.

This reaction is a nucleophilic acyl substitution. The highly electrophilic acyl chloride is attacked by the nucleophilic hydroxyl group of 2-bromoethanol. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl gas that is evolved.[5]

Acylation_Reaction Acyl_Chloride 4-Nitrobenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate + 2-Bromoethanol Alcohol 2-Bromoethanol Base Base (e.g., Pyridine) Ester 2-Bromoethyl 4-nitrobenzoate Tetrahedral_Intermediate->Ester - Cl- HCl_Base [Base-H]+Cl-

Caption: Nucleophilic Acyl Substitution Mechanism.

Materials:

  • 4-Nitrobenzoyl chloride[6]

  • 2-Bromoethanol

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromoethanol (1.0 eq) and pyridine (1.1 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Dissolve 4-nitrobenzoyl chloride (1.05 eq) in dry dichloromethane and add it dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-bromoethyl 4-nitrobenzoate stems from its bifunctional nature, possessing two key reactive sites: the electrophilic carbon of the bromoethyl group and the aromatic ring activated by the nitro group.

Precursor for Heterocyclic Synthesis

This molecule is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The bromoethyl group can be used to introduce a two-carbon unit, which can then participate in cyclization reactions. For instance, after reduction of the nitro group to an amine, intramolecular cyclization can lead to the formation of substituted indoles or other related heterocycles.[7]

Alkylating Agent

The 2-bromoethyl moiety serves as a moderately reactive alkylating group. It can undergo nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles, such as amines, thiols, and carbanions. This reactivity allows for the introduction of the 4-nitrobenzoyloxyethyl group onto other molecules, which can be a key step in the synthesis of more complex structures, including active pharmaceutical ingredients (APIs).[8][9]

Protecting Group for Carboxylic Acids

While not as common as other protecting groups, the 2-bromoethyl ester can function as a protecting group for carboxylic acids. The ester is stable to a range of synthetic conditions. Deprotection can be achieved under specific reductive conditions that cleave the C-Br bond, followed by an elimination reaction.[2][10]

Synthetic_Utility Target 2-Bromoethyl 4-nitrobenzoate Heterocycles Heterocyclic Synthesis Target->Heterocycles Precursor Alkylation Alkylation Reactions Target->Alkylation Alkylating Agent Protecting_Group Carboxylic Acid Protection Target->Protecting_Group Protecting Group

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Nucleophilic Substitution of 2-Bromoethyl 4-Nitrobenzoate

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-bromoethyl 4-nitrobenzoate (CAS 23574-40-5) .[1] It addresses the specific challenges of chemoselecti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-bromoethyl 4-nitrobenzoate (CAS 23574-40-5) .[1] It addresses the specific challenges of chemoselectivity inherent to this bifunctional scaffold.

Executive Summary

2-Bromoethyl 4-nitrobenzoate serves as a critical bifunctional linker in medicinal chemistry and chemical biology.[1] It combines a highly reactive primary alkyl bromide (electrophile) with a chromogenic 4-nitrobenzoate ester (UV-active tag/protecting group).

The primary challenge in utilizing this substrate is chemoselectivity . The electron-withdrawing nitro group at the para position activates the ester carbonyl, making it susceptible to competing nucleophilic attack (hydrolysis or aminolysis) during the desired substitution at the alkyl bromide. This guide provides optimized protocols to maximize


 substitution efficiency while suppressing ester cleavage.

Chemical Architecture & Reactivity Logic[1]

Substrate Analysis[1]
  • Primary Electrophile (Site A): The carbon attached to the bromine (

    
    ). It is unhindered and highly reactive toward 
    
    
    
    attack.
  • Secondary Electrophile (Site B): The ester carbonyl. The

    
    -nitro group withdraws electron density, increasing the electrophilicity of the carbonyl carbon.
    
  • Leaving Group: Bromide (

    
    ) is a soft, excellent leaving group.[1]
    
Mechanism of Action

The objective is to promote Path A (Substitution) over Path B (Acyl Substitution/Cleavage).

  • Path A (

    
    ): 
    
    
    
    [1]
  • Path B (

    
    ): 
    
    
    
    [1]

Control Strategy:

  • Solvent Choice: Use polar aprotic solvents (DMF, DMSO, ACN) to solvate cations and leave the nucleophile "naked" and reactive, accelerating the

    
     rate significantly more than the neutral attack at the carbonyl.
    
  • Nucleophile Hardness: Use "soft" nucleophiles (Azide, Iodide, Thiols) which prefer the saturated carbon (Site A). "Hard" nucleophiles (Hydroxide, Alkoxides, Primary Amines) are more likely to attack the "hard" carbonyl (Site B).

Reactivity Diagram (Graphviz)

ReactivityPathways Substrate 2-Bromoethyl 4-nitrobenzoate Product_SN2 Target Product (Substitution) Substrate->Product_SN2 Path A: SN2 Attack (Soft Nu, Aprotic Solvent) Product_Ester Side Product (Ester Cleavage) Substrate->Product_Ester Path B: Acyl Substitution (Hard Nu, Basic pH) Nu Nucleophile (Nu-) Nu->Substrate Attack

Figure 1: Competing reaction pathways. Path A is the desired trajectory for linker synthesis.

Experimental Protocols

Protocol A: Synthesis of 2-Azidoethyl 4-nitrobenzoate (Click Chemistry Precursor)

Objective: Replace bromide with azide (


) to generate a linker for CuAAC click reactions.
Rationale:  Azide is a potent, soft nucleophile that reacts rapidly at the alkyl halide without attacking the ester.
Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: 2-Bromoethyl 4-nitrobenzoate (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv) - Caution: Toxic
    
  • Solvent: Anhydrous DMF (Dimethylformamide) [0.2 M concentration]

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein catalyst

Step-by-Step Methodology
  • Setup: Charge a dry round-bottom flask with 2-bromoethyl 4-nitrobenzoate (e.g., 274 mg, 1.0 mmol) and NaI (15 mg, 0.1 mmol).

  • Solvation: Add anhydrous DMF (5.0 mL) and stir until dissolved.

  • Activation: Add Sodium Azide (97.5 mg, 1.5 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours .
    
    • Note: Do not exceed 80°C to prevent thermal decomposition of the azide.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a slightly more polar spot.
    
  • Workup (Critical for Purity):

    • Dilute reaction with cold water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with saturated

      
        (to remove any hydrolyzed acid) and then brine .
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect 85–95% yield of a pale yellow solid/oil.

Protocol B: N-Alkylation of Secondary Amines

Objective: Attach the linker to a secondary amine pharmacophore. Challenge: Avoid aminolysis of the ester. Solution: Use a mild, non-nucleophilic base and controlled temperature.[1][3]

Reagents
  • Substrate: 2-Bromoethyl 4-nitrobenzoate (1.0 equiv)

  • Amine: Secondary Amine (

    
    ) (1.1 equiv)
    
  • Base:

    
     (anhydrous, micronized) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) (HPLC Grade)

Workflow
  • Dissolution: Dissolve the secondary amine (1.1 mmol) and 2-bromoethyl 4-nitrobenzoate (1.0 mmol) in ACN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol).
    
  • Thermal Cycle: Heat to 50°C for 12 hours.

    • Optimization: If the amine is valuable, use excess bromide (1.5 equiv) instead.

  • Purification: Filter off inorganic salts. Concentrate the filtrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Analytical Data & Quality Control

ParameterSpecificationObservation/Notes
Appearance White to pale yellow crystalline powderYellowing indicates nitro-impurity or hydrolysis.[1]
Melting Point 55–57°CSharp melting point indicates high purity.

NMR (

)

3.65 (t, 2H,

), 4.70 (t, 2H,

)
Look for triplet shift from ~3.6 ppm (Br) to ~3.5 ppm (

) or ~2.8 ppm (Amine).[1]
IR Spectroscopy Ester C=O: ~1720

Azide peak appears at ~2100

(strong).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Hydrolysis of esterEnsure solvents are anhydrous . Avoid hydroxide bases.
Side Products Aminolysis (Amide formation)Switch to a less nucleophilic base (

). Lower temperature to 40°C.
Incomplete Reaction Poor nucleophilicityAdd NaI (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Safety & Handling

  • Nitro Compounds: While 2-bromoethyl 4-nitrobenzoate is not polynitrated, nitroaromatics can be energetic.[1] Avoid subjecting the material to temperatures >150°C.

  • Sodium Azide: Highly toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM) with azides if possible, or ensure no metal contact.[1] Quench excess azide with bleach or nitrous acid during disposal.

  • Lachrymator: Alkyl bromides can be irritating to eyes and mucous membranes. Handle in a fume hood.

References

  • Synthesis and Properties of 4-Nitrobenzoate Derivatives

    • Source: BenchChem.[3] "Ethyl 2-bromo-4-nitrobenzoate Properties and Synthesis."

  • Nucleophilic Substitution Mechanisms (

    
     vs Acyl Substitution): 
    
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Azidation Protocols (General)

    • Source: Organic Chemistry Portal. "Synthesis of Azides."
    • URL:[Link]

  • Compound Identification (CAS 23574-40-5)

    • Source: LookChem. "2-bromoethyl 4-nitrobenzoate Product Details."[1][8]

    • URL:[Link]

Sources

Application

Application Note: 2-Bromoethyl 4-Nitrobenzoate as a Masked Hydroxyethylating Agent

This Application Note and Protocol Guide details the use of 2-bromoethyl 4-nitrobenzoate (CAS: 23574-40-5), a specialized alkylating agent used to introduce a protected hydroxyethyl moiety or a UV-active chromophore into...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2-bromoethyl 4-nitrobenzoate (CAS: 23574-40-5), a specialized alkylating agent used to introduce a protected hydroxyethyl moiety or a UV-active chromophore into nucleophilic substrates.


M.W.:  274.07  g/mol 

Introduction & Rationale

In medicinal chemistry and organic synthesis, the introduction of a 2-hydroxyethyl group (


) is a common requirement for modulating solubility or creating prodrug linkers. While 2-bromoethanol is the direct reagent for this transformation, it suffers from significant drawbacks:
  • Self-Reaction: Under basic conditions, 2-bromoethanol readily cyclizes to form volatile and toxic ethylene oxide.

  • O- vs N- Selectivity: In substrates with multiple nucleophiles, the free hydroxyl group can interfere or require double protection.

  • Detection: 2-bromoethanol lacks a chromophore, making reaction monitoring by UV/TLC difficult.

2-Bromoethyl 4-nitrobenzoate solves these issues. It acts as a "masked" hydroxyethylating agent. The 4-nitrobenzoate ester serves as a robust protecting group that prevents epoxide formation, provides a strong UV chromophore for easy purification, and induces crystallinity in the product. The ester is electronically activated by the nitro group, allowing for facile removal (hydrolysis) under mild conditions after the alkylation step.

Mechanistic Principles

The reaction proceeds via a classical Bimolecular Nucleophilic Substitution (


) .
  • Electrophile: The carbon alpha to the bromine atom.

  • Nucleophile: Primary/secondary amines, phenoxides, thiols, or carboxylates.

  • Leaving Group: Bromide ion (

    
    ).
    
  • Protecting Group Stability: The 4-nitrobenzoate ester is stable to the weak bases (

    
    , 
    
    
    
    ) typically used for alkylation but is cleaved by hydroxide (
    
    
    ,
    
    
    ) or hydrazine during the deprotection step.
Reaction Pathway Diagram

ReactionMechanism Substrate Nucleophile (R-NH2 / Ar-OH) TS SN2 Transition State Substrate->TS + Base Reagent 2-Bromoethyl 4-nitrobenzoate Reagent->TS Intermediate Alkylated Intermediate (Protected) TS->Intermediate - HBr Deprotection Hydrolysis (NaOH/MeOH) Intermediate->Deprotection Product Final Product (R-NH-CH2CH2-OH) Deprotection->Product Removal of 4-Nitrobenzoate

Caption:


 alkylation pathway followed by hydrolytic deprotection to reveal the hydroxyethyl group.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

This protocol describes the synthesis of a tertiary amine with a protected hydroxyethyl tail.

Reagents:

  • Secondary Amine (1.0 equiv)

  • 2-Bromoethyl 4-nitrobenzoate (1.1 - 1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Acetonitrile (ACN) (anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous Acetonitrile (5 mL, 0.2 M).

  • Base Addition: Add

    
     (2.0 mmol, 276 mg). Stir for 10 minutes at room temperature to ensure deprotonation/activation.
    
  • Alkylation: Add 2-bromoethyl 4-nitrobenzoate (1.1 mmol, 301 mg) in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat to 60–80°C (oil bath). Monitor by TLC (Visualize under UV 254 nm due to the nitrobenzoate).

    • Note: Reaction time is typically 4–12 hours. The spot for the reagent (

      
       in 20% EtOAc/Hex) will disappear, and a more polar product spot will appear.
      
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the filter cake with Ethyl Acetate.[1]
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often crystalline. Recrystallize from EtOH/Hexane or purify via silica gel chromatography (Gradient: Hexane

    
     EtOAc).
    
Protocol B: O-Alkylation of Phenols

Reagents:

  • Phenol derivative (1.0 equiv)

  • 2-Bromoethyl 4-nitrobenzoate (1.2 equiv)

  • Potassium Carbonate (2.5 equiv)

  • Potassium Iodide (KI) (0.1 equiv) - Catalyst

  • DMF or Acetone

Procedure:

  • Dissolution: Dissolve the phenol (1.0 mmol) in DMF (3 mL).

  • Activation: Add

    
     (2.5 mmol) and stir for 15 minutes. The mixture may change color as the phenoxide forms.
    
  • Reagent Addition: Add 2-bromoethyl 4-nitrobenzoate (1.2 mmol) and catalytic KI (0.1 mmol). The iodide facilitates the reaction via the Finkelstein reaction (in situ formation of the more reactive iodide).

  • Heating: Heat to 60°C for 6–18 hours.

  • Quench: Pour the reaction mixture into ice-cold water (30 mL). The product often precipitates as a solid due to the hydrophobic nitrobenzoate group.

  • Isolation: Filter the solid or extract with Ethyl Acetate (

    
     mL). Wash organics with water and brine to remove DMF. Dry over 
    
    
    
    and concentrate.
Protocol C: Deprotection (Removal of Nitrobenzoate)

To reveal the free alcohol (hydroxyethyl group):

  • Dissolve the alkylated intermediate in MeOH/THF (1:1) .

  • Add 1M NaOH (2.0 equiv).

  • Stir at room temperature for 1–2 hours. The electron-withdrawing nitro group makes this ester hydrolyze much faster than a standard benzoate.

  • Neutralize with 1M HCl to pH 7.

  • Extract with DCM or EtOAc. The 4-nitrobenzoic acid byproduct can be removed by washing the organic layer with saturated

    
    .
    

Data Summary & Optimization

Solvent & Base Selection Guide
SolventBaseTempReaction RateComments
Acetonitrile

RefluxModerateRecommended. Easy workup; product often pure after filtration.
DMF

60°CFastHarder to remove solvent; use for unreactive amines.
Acetone

RefluxSlowGood for phenols; requires catalytic KI.
DCM

40°CVery SlowNot recommended for

with this reagent.
Troubleshooting
  • Low Yield: If the reaction is sluggish, add 10 mol% NaI or KI . This converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Hydrolysis during Alkylation: Ensure reagents are dry. Avoid using hydroxide bases (

    
    , 
    
    
    
    ) during the alkylation step, as they will prematurely cleave the ester. Stick to carbonates (
    
    
    ,
    
    
    ).
  • Elimination Side Product: If vinyl-4-nitrobenzoate is observed (elimination of HBr), lower the temperature and ensure the base is not vastly excess.

Workflow Visualization

Workflow Start Start: Nucleophile (Amine/Phenol) Step1 Dissolve in ACN or DMF Add K2CO3 Start->Step1 Step2 Add 2-Bromoethyl 4-nitrobenzoate (1.2 equiv) Step1->Step2 Step3 Heat (60-80°C) Monitor TLC (UV Active) Step2->Step3 Decision Reaction Complete? Step3->Decision Decision->Step3 No (Add KI) Workup Filter Salts & Evaporate (Intermediate Isolated) Decision->Workup Yes Deprotect Hydrolysis (Optional) NaOH / MeOH Workup->Deprotect If Alcohol Needed Final Final Product (-CH2CH2OH) Workup->Final If Protected Form Needed Deprotect->Final

Caption: Operational workflow for alkylation and optional deprotection.

Safety & Handling

  • Toxicity: Like all alkylating agents, 2-bromoethyl 4-nitrobenzoate is a potential mutagen and skin irritant . It can alkylate DNA.[2][3][4]

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Waste: Dispose of aqueous waste containing the bromide/nitrobenzoate byproducts in the appropriate halogenated organic waste stream.

  • Storage: Store in a cool, dry place. The ester is stable, but prolonged exposure to moisture can lead to hydrolysis (releasing 4-nitrobenzoic acid and 2-bromoethanol).

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, 2-Bromoethyl 4-nitrobenzoate. Retrieved from [Link]

  • General Alkylation Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard conditions for alkyl bromides).
  • Nitrobenzoate Protecting Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Method

synthesis of N-alkylated derivatives using 2-bromoethyl 4-nitrobenzoate

Application Note: Precision Synthesis of N-Alkylated Derivatives using 2-Bromoethyl 4-Nitrobenzoate Executive Summary This guide details the protocol for utilizing 2-bromoethyl 4-nitrobenzoate (CAS 23574-40-5) as a robus...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of N-Alkylated Derivatives using 2-Bromoethyl 4-Nitrobenzoate

Executive Summary

This guide details the protocol for utilizing 2-bromoethyl 4-nitrobenzoate (CAS 23574-40-5) as a robust, "masked" hydroxyethylating agent. While direct alkylation with 2-bromoethanol or ethylene oxide is common, these methods often suffer from over-alkylation, polymerization, and difficult purification due to the high polarity and lack of UV chromophores in the products.

By employing 2-bromoethyl 4-nitrobenzoate, researchers introduce a protected hydroxyethyl linker carrying a highly crystalline and UV-active p-nitrobenzoate moiety. This strategy enables:

  • Stoichiometric Control: Minimizes over-alkylation (formation of quaternary ammonium salts).

  • Enhanced Purification: The nitrobenzoate group facilitates crystallization and provides a strong UV handle ($ \lambda_{max} \approx 260\text{ nm} $) for easy TLC/HPLC monitoring.

  • Versatility: The ester group is stable under acidic/neutral alkylation conditions but readily cleaved via basic hydrolysis to reveal the free alcohol.

Strategic Rationale & Mechanism

The synthesis proceeds via a two-step sequence: Nucleophilic Substitution (


)  followed by Ester Hydrolysis .
  • Step 1 (

    
     Alkylation):  The amine nucleophile attacks the 
    
    
    
    -carbon of the ethyl linker, displacing the bromide. The p-nitrobenzoate group acts as a steric shield and a lipophilic tag.
  • Step 2 (Deprotection): Saponification removes the p-nitrobenzoyl group, yielding the target N-(2-hydroxyethyl) amine.

Chemical Structure & Properties[1][2][3][4][5][6]
  • Reagent: 2-bromoethyl 4-nitrobenzoate[1]

  • MW: 274.07 g/mol

  • Appearance: White to light yellow crystalline powder

  • Solubility: Soluble in DCM, EtOAc, THF, DMF; insoluble in water.

Experimental Protocols

Protocol A: General N-Alkylation of Secondary Amines

Target: Synthesis of N-(2-(4-nitrobenzoyloxy)ethyl) derivatives.

Materials:

  • Secondary Amine substrate (1.0 equiv)

  • 2-Bromoethyl 4-nitrobenzoate (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – Finkelstein activation

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add

    
      (2.0 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base.
    
  • Reagent Addition: Add 2-bromoethyl 4-nitrobenzoate (1.1 equiv) in one portion.

    • Optimization: Add KI (10 mol%) to accelerate the reaction via in-situ formation of the more reactive alkyl iodide.

  • Reaction: Heat the mixture to reflux (80–82 °C) under nitrogen atmosphere. Monitor by TLC (typically 4–12 hours).

    • TLC Visualization: The product will be UV active (dark spot at 254 nm). The

      
       will typically be higher than the starting amine but lower than the alkyl bromide.
      
  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (

      
      /KBr). Rinse the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Recrystallization: Dissolve the residue in hot EtOH or EtOAc/Hexanes. Cool to 4°C to precipitate the yellow/white crystalline ester.

    • Flash Chromatography: If oil, purify on silica gel (Hexanes/EtOAc gradient).

Protocol B: Deprotection (Ester Hydrolysis)

Target: Reveal the N-(2-hydroxyethyl) functionality.

Materials:

  • N-Alkylated Intermediate (from Protocol A)[2]

  • Base: Lithium Hydroxide (LiOH·H2O, 3.0 equiv) or NaOH (2M aq)

  • Solvent: THF/Water (3:1) or MeOH/Water (3:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate in THF/Water (3:1) (0.1 M).

  • Hydrolysis: Add LiOH·H2O (3.0 equiv). Stir at room temperature for 2–6 hours.

    • Monitoring: TLC should show the disappearance of the UV-active starting material and the appearance of a polar, likely non-UV active (depending on the amine) spot. The released p-nitrobenzoic acid will also be visible.

  • Workup (Separation of Byproduct):

    • Dilute with water and extract with DCM or EtOAc (3x).

    • Crucial Step: The p-nitrobenzoic acid byproduct will remain in the basic aqueous layer (as the carboxylate salt). The product (amino-alcohol) will extract into the organic layer.

    • Note: If the product is highly water-soluble (amphiphilic), use continuous extraction or evaporate to dryness and triturate the salt with dry DCM/MeOH.

  • Isolation: Dry the organic phase over

    
    , filter, and concentrate to yield the pure N-(2-hydroxyethyl) derivative.
    

Visualization of Workflows

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the conversion of a secondary amine to the hydroxyethyl derivative, highlighting the role of the nitrobenzoate group.

ReactionScheme Amine Secondary Amine (Nucleophile) Intermediate Intermediate Ester (Crystalline, UV-Active) Amine->Intermediate Step 1: S_N2 Alkylation (K2CO3, MeCN, Reflux) Reagent 2-Bromoethyl 4-nitrobenzoate (Electrophile) Reagent->Intermediate Step 1: S_N2 Alkylation (K2CO3, MeCN, Reflux) Product N-(2-Hydroxyethyl) Derivative (Final Target) Intermediate->Product Step 2: Hydrolysis (LiOH, THF/H2O) Byproduct p-Nitrobenzoic Acid (Water Soluble Salt) Intermediate->Byproduct Cleavage

Caption: Two-step synthesis pathway: S_N2 alkylation followed by basic hydrolysis to remove the p-nitrobenzoate masking group.

Figure 2: Optimization Decision Tree

Use this logic flow to troubleshoot low yields or difficult purifications.

Optimization Start Start: Low Yield in Alkylation? CheckTLC Check TLC: Is Reagent Consumed? Start->CheckTLC ReagentLeft No: Reagent Remains CheckTLC->ReagentLeft ReagentGone Yes: Reagent Consumed But No Product CheckTLC->ReagentGone AddKI Action: Add 10% KI (Finkelstein) ReagentLeft->AddKI CheckElim Issue: Elimination to Vinyl Benzoate? (Check NMR for alkene) ReagentGone->CheckElim ChangeSolvent Action: Switch to DMF (Higher Temp) AddKI->ChangeSolvent If still slow LowerBase Action: Use Weaker Base (NaHCO3 instead of K2CO3) CheckElim->LowerBase If Elimination Observed

Caption: Troubleshooting logic for optimizing the N-alkylation step.

Troubleshooting & Optimization Guide

IssueProbable CauseRecommended Solution
Slow Reaction Rate Poor nucleophilicity of amine or steric hindrance.Add 10 mol% KI (Potassium Iodide) to form the more reactive alkyl iodide in situ. Switch solvent to DMF and increase temp to 90°C.
Elimination Byproduct Base is too strong, causing E2 elimination of HBr to form vinyl benzoate.Switch to a milder base like

or reduce temperature. Ensure conditions are strictly anhydrous.
Product is Oil/Sticky Lipophilicity is insufficient for crystallization.Triturate with cold Diethyl Ether or Hexanes . If still oily, proceed to hydrolysis; the final amino-alcohol may be easier to handle or convert to HCl salt.
Incomplete Hydrolysis Poor solubility of the ester in the aqueous base mixture.Increase the THF ratio or add Methanol to ensure a homogeneous phase. Heat to 50°C if necessary.

References

  • Reagent Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90466, 2-Bromoethyl 4-nitrobenzoate. Retrieved from [Link]

  • Finkelstein Reaction Utility: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Protecting Group Strategy: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Application

Application Note: Optimized Reaction Conditions for Amine Substitution on 2-Bromoethyl Groups

Executive Summary The nucleophilic substitution of a 2-bromoethyl group ( ) by an amine is a fundamental yet deceptively complex transformation in medicinal chemistry. While theoretically a simple reaction, practical exe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nucleophilic substitution of a 2-bromoethyl group (


) by an amine is a fundamental yet deceptively complex transformation in medicinal chemistry. While theoretically a simple 

reaction, practical execution is often plagued by polyalkylation (formation of tertiary/quaternary amines) and elimination (formation of vinyl/styrene derivatives).

This guide provides three distinct, field-validated protocols to maximize selectivity for the desired secondary amine. It prioritizes the "Cesium Effect" for high-value substrates and Finkelstein catalysis for difficult electrophiles, moving beyond standard textbook conditions to offer industrial-grade precision.

Mechanistic Insight & Competing Pathways

To optimize conditions, one must understand the kinetic competition at play. The product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to a runaway reaction. Furthermore, the 2-bromoethyl moiety is susceptible to


 elimination, particularly if 

is an aromatic group (e.g., phenethyl bromide derivatives), where conjugation stabilizes the resulting styrene.
Competing Reaction Pathways

ReactionPathways Start Primary Amine (R'-NH2) SecAmine Secondary Amine (Target Product) Start->SecAmine SN2 (Desired) k1 Substrate 2-Bromoethyl Substrate Substrate->SecAmine TertAmine Tertiary Amine (Over-alkylation) Substrate->TertAmine Styrene Vinyl/Styrene (Elimination) Substrate->Styrene E2 (Base/Heat) Strong Base Risk SecAmine->TertAmine SN2 (Side Rxn) k2 > k1 QuatSalt Quaternary Salt (Dead End) TertAmine->QuatSalt SN2 (Exhaustive)

Figure 1: Reaction network showing the kinetic competition between the desired mono-alkylation (Green) and the parasitic over-alkylation and elimination pathways (Red).

Critical Optimization Parameters

Success relies on manipulating the reaction environment to favor


 over 

(see Fig 1).
ParameterRecommendationRationale
Base Selection

(Cesium Carbonate)
The "Cesium Effect."[1][2] The large ionic radius of

disrupts tight ion pairing, increasing nucleophilicity while the surface effect suppresses dialkylation [1].
Solvent DMF or CH₃CN (Anhydrous)Polar aprotic solvents stabilize the

transition state. DMF is superior for

solubility; Acetonitrile is easier to remove.
Stoichiometry 1:1.2 (Amine:Bromide)A slight excess of the electrophile ensures conversion, but only if using the Cesium protocol. For standard bases, use excess amine.[3]
Catalyst NaI (0.1 - 1.0 equiv)Finkelstein Condition. Converts unreactive R-Br to highly reactive R-I in situ, allowing milder temps and reducing elimination risk [2].
Temperature 25°C - 60°C Keep as low as possible. Higher temperatures (>80°C) significantly increase the rate of E2 elimination to styrene.

Experimental Protocols

Protocol A: The "Cesium Effect" (High Selectivity)

Best for: Valuable amines where over-alkylation must be minimized without using large excesses.

Materials:

  • Primary Amine (1.0 equiv)[4][5]

  • 2-Bromoethyl substrate (1.1 – 1.2 equiv)

  • 
     (1.5 equiv)
    
  • TBAI (Tetrabutylammonium iodide) - 10 mol% (Optional, for kinetics)

  • Anhydrous DMF (

    
     concentration)
    

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    . Add 
    
    
    
    and anhydrous DMF.[1][6]
  • Activation: Add the amine and stir at room temperature for 15 minutes.

  • Addition: Add the 2-bromoethyl substrate dropwise (neat or in minimal DMF) over 30 minutes. Slow addition is crucial to keep the concentration of electrophile low relative to the amine.

  • Reaction: Heat to 60°C. Monitor by LCMS every 2 hours.

    • Note: If E2 elimination is observed (styrene peak), lower temp to 40°C and add 0.5 equiv NaI.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
Protocol B: Finkelstein-Assisted Substitution

Best for: Unreactive amines or thermally sensitive substrates prone to elimination.

Mechanism:


. The iodide is a better leaving group (

times faster displacement).

Materials:

  • Amine (1.0 equiv)[1][4][5]

  • 2-Bromoethyl substrate (1.0 equiv)

  • NaI (0.5 equiv) - Catalytic to Stoichiometric

  • 
     (2.0 equiv)
    
  • Acetonitrile (ACN)

Procedure:

  • Dissolve the 2-bromoethyl substrate and NaI in ACN. Stir for 30 mins at RT. The solution may yellow (iodine trace) or precipitate NaBr.

  • Add the base (

    
    ) followed by the amine.
    
  • Heat to reflux (80°C) for ACN.

  • Validation: This method often reaches completion faster than Protocol A but may yield slightly more over-alkylation product.

Protocol C: The "Excess Amine" Method

Best for: Cheap, volatile amines (e.g., ethylamine, propylamine) available as HCl salts or solutions.

Concept: Statistical probability. If the amine is present in 10-fold excess, the alkyl bromide is statistically far more likely to encounter a primary amine than a secondary amine product.

Procedure:

  • Use the amine as the co-solvent (5-10 equivalents).

  • Perform in a sealed pressure tube if the amine is volatile.

  • Heat to 50-80°C.

  • Workup: Evaporate the excess amine (recyclable) to leave the crude product.

Strategic Alternatives (If Direct Alkylation Fails)

If the above protocols yield inseparable mixtures of mono/di-alkylated products, switch strategies immediately. Do not waste time optimizing a failing


 system.

Alternatives Decision Direct Alkylation Failed? (Poor Selectivity) Reductive Reductive Amination (Use Aldehyde + NaBH(OAc)3) Decision->Reductive If aldehyde precursor exists Protecting Ns-Strategy (Fukuyama) (Sulfonamide Alkylation) Decision->Protecting If strict mono-alkylation required

Figure 2: Strategic decision tree for alternative synthesis routes.

  • Reductive Amination: Synthesize the aldehyde analog (

    
    ) instead of the bromide. React with amine + 
    
    
    
    . This is 100% selective for mono-alkylation.
  • Fukuyama Synthesis: Convert amine to a 2-nitrobenzenesulfonamide (Ns-group), alkylate with R-Br (highly selective), then deprotect with thiophenol [3].

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Styrene formation E2 EliminationLower temperature; Switch base to weaker inorganic base (

); Use Protocol B (Iodide is better LG, requires less heat).
Dialkylation Product is too nucleophilicDilution: Increase solvent volume to 0.05M. Slow Addition: Add bromide via syringe pump over 4 hours.
No Reaction Amine is non-nucleophilicAdd TBAI or NaI (Finkelstein); Switch solvent to DMF; Ensure base is finely ground (

).
Recovery Low Product is water solubleSecondary amines can be polar. Do not wash with acidic water. Salt out the aqueous layer with NaCl during extraction.

References

  • Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[7] Journal of Organic Chemistry 67.3 (2002): 674-683. Link

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft 43.2 (1910): 1528-1532. Link

  • Fukuyama, T., Jow, C. K., & Cheung, M. "2-and 4-Nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines." Tetrahedron Letters 36.36 (1995): 6373-6374. Link

  • Organic Chemistry Portal. "Synthesis of Secondary Amines." Link

Sources

Method

Application Note: Chemoselective Catalytic Reduction of 2-Bromoethyl 4-Nitrobenzoate

Executive Summary & Strategic Analysis The catalytic reduction of 2-bromoethyl 4-nitrobenzoate to 2-bromoethyl 4-aminobenzoate presents a classic chemoselectivity challenge in organic synthesis. The molecule contains thr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The catalytic reduction of 2-bromoethyl 4-nitrobenzoate to 2-bromoethyl 4-aminobenzoate presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three reactive functionalities:

  • Nitro group (

    
    ):  The target for reduction.
    
  • Alkyl Bromide (

    
    ):  Susceptible to hydrodehalogenation (cleavage of the C-Br bond).
    
  • Ester Linkage (

    
    ):  Generally stable under neutral hydrogenation but susceptible to hydrolysis or transesterification under harsh conditions.
    

The Core Challenge: Standard catalytic hydrogenation conditions (e.g.,


 under 

atmosphere) are notorious for promoting oxidative addition into Carbon-Halogen bonds, leading to rapid debromination. This results in the formation of the impurity ethyl 4-aminobenzoate (via hydrodehalogenation) or polymerization via intermolecular nucleophilic attack.

The Solution: This guide details two optimized protocols designed to decouple nitro reduction from dehalogenation:

  • Method A (High Throughput/Scale-up): Hydrogenation using Sulfided Platinum on Carbon (

    
    ).
    
  • Method B (Lab Scale/High Precision): Catalytic Transfer Hydrogenation (CTH) using Hydrazine Hydrate and Vanadium-doped Platinum.

Mechanistic Pathways & Risk Assessment

To guarantee process integrity, one must understand the competing kinetic pathways. The diagram below illustrates the "Safe Corridor" (Green) versus the "Failure Modes" (Red).

Visualizing the Reaction Network

G SM Starting Material (2-bromoethyl 4-nitrobenzoate) INTER Intermediate (Hydroxylamine) SM->INTER Step 1: Nitro Reduction (Fast) IMP1 Impurity A (Ethyl 4-aminobenzoate) [Dehalogenated] SM->IMP1 Pd/C Catalysis (Hydrodehalogenation) PROD TARGET PRODUCT (2-bromoethyl 4-aminobenzoate) INTER->PROD Step 2: Deoxygenation (Rate Limiting) PROD->IMP1 Over-reduction IMP2 Impurity B (Polymer/Dimer) [Self-Alkylation] PROD->IMP2 Intermolecular SN2 (If free base stored)

Figure 1: Reaction network showing the critical path to the target amine and competing side reactions (dehalogenation and polymerization).

Critical Experimental Considerations

Catalyst Selection: The "Platinum Advantage"

Palladium (Pd) is an excellent catalyst for dehalogenation. Therefore, Pd/C must be avoided for this substrate unless specific poisons are used. Platinum (Pt) is far less active toward C-Halogen oxidative addition while remaining highly active for nitro reduction.

  • Recommendation: Use 5% Pt/C (Sulfided) . The sulfur poisoning occupies the high-energy active sites responsible for C-Br cleavage without significantly impeding

    
     reduction.
    
Suppression of Self-Alkylation

The product, 2-bromoethyl 4-aminobenzoate, contains both a nucleophile (aniline


) and an electrophile (alkyl bromide).
  • Risk: Once formed, the amine can attack the bromide of another molecule (intermolecular

    
    ), leading to oligomers.
    
  • Control Strategy: The reaction should be run in the presence of a slight excess of acid (or immediately acidified upon completion) to keep the amine protonated (

    
    ), rendering it non-nucleophilic during processing.
    

Protocol A: Heterogeneous Hydrogenation (Sulfided Pt/C)

Best for: Gram-scale synthesis, clean workup, and batch reactors.

Materials
  • Substrate: 2-bromoethyl 4-nitrobenzoate (1.0 equiv)

  • Catalyst: 5% Pt/C (Sulfided) (Type B101 or equivalent) - Load: 3 wt% relative to substrate.

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid MeOH if transesterification is observed.

  • Additive: 0.5 equiv Acetic Acid (AcOH) to buffer basicity.

  • Hydrogen Source:

    
     gas (Balloon or low pressure).
    
Step-by-Step Methodology
  • Preparation: In a clean hydrogenation vessel, dissolve 2-bromoethyl 4-nitrobenzoate (10 mmol, 2.74 g) in EtOAc (50 mL).

  • Catalyst Addition: Under an Argon/Nitrogen blanket, carefully add 5% Pt(S)/C (82 mg, 3 wt%).

    • Safety Note: Dry catalyst is pyrophoric. Wet with solvent immediately.

  • Purge: Seal the vessel. Purge with

    
     (3x), then with 
    
    
    
    (3x).
  • Reaction: Stir vigorously at 25°C under

    
     (1-3 atm/balloon pressure).
    
    • Monitoring: Check HPLC every 30 mins. Look for the disappearance of the nitro peak.

    • Time: Typically complete in 2–4 hours.

  • Termination: Once SM is <0.5%, stop stirring. Purge with

    
    .
    
  • Workup (Critical):

    • Filter the catalyst through a Celite pad.[1]

    • Stabilization Step: Immediately add 1.05 equiv of HBr (48% aq) or HCl in Dioxane to the filtrate to generate the salt.

    • Evaporate solvent under reduced pressure (

      
      ) to yield the 2-bromoethyl 4-aminobenzoate hydrobromide/chloride  salt.
      
    • Why? Isolating as the salt prevents self-polymerization.

Protocol B: Chemoselective Transfer Hydrogenation

Best for: High selectivity requirements, labs without H2 gas lines.

Materials
  • Substrate: 2-bromoethyl 4-nitrobenzoate (1.0 equiv)

  • Catalyst: 1% Pt/C (Vanadium doped is ideal, standard Pt/C works).

  • Reductant: Hydrazine Hydrate (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol (EtOH).

Step-by-Step Methodology
  • Dissolution: Dissolve substrate (1.0 g) in EtOH (20 mL).

  • Catalyst Loading: Add Pt/C (10 mg). Heat mixture to 40°C.

  • Controlled Addition: Add Hydrazine Hydrate dropwise over 20 minutes.

    • Observation: Evolution of

      
       gas will occur.[2] Ensure adequate venting.
      
  • Reflux: Increase temperature to 60°C (gentle reflux) for 1 hour.

  • Validation: TLC (Hexane:EtOAc 3:1). The amine will be more polar (lower

    
    ) and stain positive with Ninhydrin.
    
  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Filter catalyst.[1][3]

    • Pour filtrate into ice-cold water containing 1.1 equiv HCl.

    • Extract non-basic impurities with ether (discard organic layer).

    • Basify aqueous layer carefully with

      
       to pH 8 and rapidly extract with EtOAc, OR simply lyophilize the acidic aqueous layer to get the salt (Recommended).
      

Data Summary & Troubleshooting

Quantitative Comparison of Methods
FeatureProtocol A (H2/Pt-S)Protocol B (Hydrazine)Standard Pd/C (NOT RECOMMENDED)
Chemoselectivity High (>98%)Very High (>99%)Low (<50%)
De-bromination < 1%< 0.5%> 40%
Reaction Time 2-4 Hours1-2 HoursFast (but messy)
Safety Profile Flammable Gas RiskToxic Reagent (

)
Flammable Gas
Yield (Isolated) 92-95%88-92%N/A (Mixture)
Troubleshooting Guide
  • Issue: Loss of Bromine (Dehalogenation observed).

    • Fix: Lower the temperature to 0-5°C. Add 0.1 equiv of Diphenylsulfide to poison the catalyst further. Switch from MeOH to EtOAc (non-protic solvents reduce dehalogenation risk).

  • Issue: Incomplete Reduction (Stalled at Hydroxylamine).

    • Fix: The reaction temperature is too low. Increase to 35-40°C. Ensure agitation is vigorous (H2 mass transfer limitation).

  • Issue: Product is a gummy solid/insoluble.

    • Fix: Polymerization has occurred. Ensure you are isolating the product as a Hydrochloride or Hydrobromide salt, not the free base.

References

  • Selective Hydrogenation of Halogenated Nitroarenes

    • Corma, A., & Serna, P. (2006).
  • Prevention of Dehalogenation (Pt/C Sulfided)

    • Blaser, H. U., et al. (2003). Industrial catalytic hydrogenation of nitro compounds.
  • Hydrazine Transfer Hydrogenation

    • Lauwiner, M., et al. (1998). Hydrazine reduction of nitro-compounds catalyzed by palladium.
  • Synthesis of 2-bromoethyl 4-nitrobenzoate Precursors

    • BenchChem Protocols.

Sources

Application

Strategic Utilization of 2-Bromoethyl 4-Nitrobenzoate in Linker Design and Prodrug Synthesis

Topic: Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists [1] Executive Summary In the high-stakes environment of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

[1]

Executive Summary

In the high-stakes environment of medicinal chemistry, 2-bromoethyl 4-nitrobenzoate (2-BENB) serves as a versatile, high-utility bifunctional reagent.[1] It is not merely a capping group but a heterobifunctional linker precursor that offers three distinct strategic advantages:

  • Prodrug Derivatization: It introduces a lipophilic, esterase-labile motif to mask polar functionalities (amines, carboxylic acids, phenols), thereby enhancing membrane permeability.

  • Linker Activation: The nitro group serves as a "masked" aniline.[1] Post-alkylation reduction yields a primary aromatic amine, enabling further conjugation (e.g., to PROTAC E3 ligase ligands or antibody-drug conjugates) via amide coupling.

  • Purification & Detection: The 4-nitrobenzoate moiety acts as a strong UV chromophore (

    
     nm) and often induces crystallinity in otherwise oily intermediates, simplifying purification.[1]
    

This guide provides validated protocols for synthesizing 2-BENB, coupling it to pharmacophores, and activating the linker for downstream conjugation.

Mechanism of Action & Chemical Logic[2]

The utility of 2-BENB rests on its dual-reactivity profile.[1] It contains an electrophilic alkyl bromide (susceptible to


 attack) and a reducible nitro group .
The Reaction Pathway[2][3][4][5]
  • Attachment (Alkylation): The alkyl bromide reacts with a nucleophilic pharmacophore (Drug-Nu).[1]

  • Branch Point:

    • Path A (Prodrug): The molecule remains intact to improve PK properties.[1] In vivo, esterases hydrolyze the ester, releasing the active drug and the inert linker byproduct.

    • Path B (Linker Activation): The nitro group is chemically reduced to an aniline, creating a new nucleophilic handle for attaching a second molecule.

Visualization: The 2-BENB Workflow

BENB_Workflow Reagent 2-Bromoethyl 4-nitrobenzoate Intermediate Drug-Linker Conjugate Reagent->Intermediate Drug Nucleophilic Drug (Amine/Phenol) Drug->Intermediate Alkylation (SN2) K2CO3/DMF Prodrug PRODRUG (Lipophilic) Intermediate->Prodrug Direct Use Aniline ACTIVATED LINKER (Aromatic Amine) Intermediate->Aniline Nitro Reduction (Fe/NH4Cl or H2/Pd) Conjugate BIFUNCTIONAL MOLECULE (PROTAC/ADC) Aniline->Conjugate Amide Coupling (EDC/NHS)

Caption: Logical workflow for utilizing 2-BENB as either a prodrug moiety or a linker precursor.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoethyl 4-Nitrobenzoate

Before applying the linker, ensure high-purity reagent is available.[1] Commercial sources often contain hydrolyzed acid impurities.[1]

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 equiv)[1]

  • 2-Bromoethanol (1.2 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    . Add 4-nitrobenzoyl chloride (5.0 g, 26.9 mmol) and anhydrous DCM (50 mL). Cool to 0°C.[1]
    
  • Addition: Mix 2-bromoethanol (2.3 mL, 32.3 mmol) with TEA (5.6 mL, 40.4 mmol) in 10 mL DCM. Add this solution dropwise to the RBF over 20 minutes. Exothermic reaction—control rate to maintain T < 5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] Product

    
    .[1]
    
  • Workup: Wash organic layer with 1M HCl (2 x 30 mL) to remove excess base, followed by sat.

    
     (2 x 30 mL) and Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane if solid, or flash chromatography (0-20% EtOAc in Hexane).[1]
    
  • Validation:

    
     NMR should show distinctive triplets for the ethyl chain (
    
    
    
    and
    
    
    ppm).
Protocol 2: N-Alkylation of a Pharmacophore (Attachment)

This step attaches the linker to a secondary amine or heterocycle on your drug scaffold.[1]

Critical Considerations:

  • Solvent: DMF or MeCN are preferred.[1]

  • Finkelstein Catalyst: Addition of catalytic NaI (0.1 equiv) accelerates the reaction by converting the alkyl bromide to a more reactive alkyl iodide in situ.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Pharmacophore (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Activation: Add

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).[1] Stir for 15 mins.
  • Linker Addition: Add 2-bromoethyl 4-nitrobenzoate (1.1 equiv) and NaI (0.1 equiv).

  • Heating: Heat to 60°C. Do not exceed 80°C to prevent ester hydrolysis or elimination of the ethyl bromide to a vinyl species.

  • Monitoring: Reaction typically completes in 4–12 hours.[1]

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF). Purify via silica gel chromatography.

Protocol 3: Nitro Reduction (Linker Activation)

To convert the "dead" nitro end into a reactive amine for further conjugation.

Method Selection:

  • Iron/Ammonium Chloride:[1] Chemoselective, tolerates halides/esters.[2]

  • Hydrogenation (Pd/C): Cleanest, but may reduce other sensitive groups (alkenes, halides).

Recommended Method (Fe/NH4Cl):

  • Suspension: Dissolve the Nitro-Linker-Drug intermediate (1.0 mmol) in Ethanol (10 mL) and Water (2.5 mL).

  • Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Reflux (80°C) with vigorous stirring for 1–2 hours. The mixture will turn rusty brown.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash with MeOH.

  • Isolation: Concentrate filtrate. The resulting aniline is often pure enough for the next coupling step.

Technical Data & Decision Support

Solvent & Base Compatibility Matrix

Use this table to select conditions based on your drug's stability.

Drug FunctionalityRecommended BaseRecommended SolventTemp LimitNotes
Sec-Amine

MeCN / DMF60°CStandard condition.[1] High yield.
Phenol

Acetone / DMF50°CCesium effect promotes O-alkylation.[1]
Imidazole/N-Het NaH or KOtBuTHF / DMF0°C -> RTStrong base needed for deprotonation first.[1]
Acid Sensitive DIPEADCM / DCE40°CSlow reaction; use excess reagent.[1]
Troubleshooting Decision Tree

Troubleshooting Start Reaction Stalled (<20% Conv) Check1 Is Starting Material Intact? Start->Check1 AddIodide Add 0.2 eq NaI (Finkelstein) Check1->AddIodide Yes CheckElim Check for Vinyl Elimination Byproduct Check1->CheckElim No (Decomposition) LowerTemp Lower Temp, Change Base to DIPEA CheckElim->LowerTemp Vinyl Detected

Caption: Troubleshooting logic for stalled or decomposing alkylation reactions.

Safety & Handling (E-E-A-T)

  • Alkylating Potential: 2-bromoethyl 4-nitrobenzoate is a potent alkylating agent.[1] It can alkylate DNA.[1] Handle in a fume hood with double nitrile gloves.[1]

  • Explosion Hazard: While relatively stable, nitroaromatic compounds can be energetic. Avoid heating crude reaction mixtures above 100°C.

  • Hydrolysis: The compound degrades in moist air over time (releasing HBr and acid). Store in a desiccator at 4°C.

References

  • Connors, K. A., & Bender, M. L. (1961). The Kinetics of Alkaline Hydrolysis and n-Butylaminolysis of Ethyl p-Nitrobenzoate. The Journal of Organic Chemistry.

  • BenchChem. (2025).[1][3][4][5] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem Technical Guides.

  • Kocalar, S., et al. (2021).[6] Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators.[1]

  • ChemicalBook. (2024).[1][7] Synthesis and Properties of 2-Bromo-4-nitrobenzoic acid derivatives. ChemicalBook Database.[1]

  • MedChemExpress. (2024).[1] 4-Bromo-2-nitrobenzoic acid: Mechanism of Action & Protocol. MCE Product Guides.

Sources

Method

Application Note: Chemoselective Preparation of 2-Aminoethyl 4-Nitrobenzoate via an Azide Intermediate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized aromatic building blocks, local anesthetic analogs, and bioorthogonal probes. Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized aromatic building blocks, local anesthetic analogs, and bioorthogonal probes.

Introduction & Mechanistic Rationale

The synthesis of 2-aminoethyl 4-nitrobenzoate presents a classic chemoselectivity challenge in organic chemistry: the need to install a primary aliphatic amine in the presence of a highly reducible aromatic nitro group.

Direct esterification of 4-nitrobenzoyl chloride with ethanolamine is fundamentally flawed due to competing N-acylation and O-acylation, which invariably leads to complex mixtures dominated by the thermodynamically stable amide. To circumvent this, a masked-amine approach using an azide intermediate is employed.

While azides are traditionally reduced to amines via catalytic hydrogenation (e.g.,


 with 

), this method is unviable here because the nitro group would be concurrently reduced to an aniline derivative. The definitive solution is the Staudinger Reduction [1]. By utilizing triphenylphosphine (

) and water, the azide is reduced to a primary amine with exquisite chemoselectivity, leaving the nitroarene completely intact [2].

Retrosynthetic Strategy & Workflow

The protocol is divided into three highly robust, self-validating steps:

  • O-Acylation: Coupling of 4-nitrobenzoyl chloride with 2-bromoethanol.

  • Nucleophilic Azidation:

    
     displacement of the primary bromide using sodium azide (
    
    
    
    ).
  • Staudinger Reduction: Chemoselective reduction of the azide to the target amine.

SynthesisWorkflow A 4-Nitrobenzoyl Chloride + 2-Bromoethanol B Step 1: O-Acylation (Et3N, DCM, 0°C to RT) A->B C 2-Bromoethyl 4-nitrobenzoate (Intermediate 1) B->C D Step 2: Nucleophilic Azidation (NaN3, DMF, 60°C) C->D E 2-Azidoethyl 4-nitrobenzoate (Azide Intermediate) D->E F Step 3: Staudinger Reduction (PPh3, THF/H2O, RT) E->F H Avoid: Catalytic Hydrogenation (Reduces -NO2 group) E->H Chemoselectivity Issue G 2-Aminoethyl 4-nitrobenzoate (Target Amine) F->G

Figure 1: Three-step synthesis of 2-aminoethyl 4-nitrobenzoate highlighting chemoselectivity.

Experimental Protocols & Self-Validating Controls

Step 1: Synthesis of 2-Bromoethyl 4-nitrobenzoate

Objective: Install the ethyl linker with a competent leaving group for subsequent azidation.

  • Setup: In an oven-dried round-bottom flask purged with

    
    , dissolve 4-nitrobenzoyl chloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).
    
  • Addition: Cool the solution to 0 °C using an ice bath. Add 2-bromoethanol (1.1 equiv, 11 mmol) followed by the dropwise addition of triethylamine (

    
    , 1.5 equiv, 15 mmol).
    
  • Reaction: Remove the ice bath and stir at room temperature (RT) for 3 hours.

  • Workup: Quench with saturated aqueous

    
     (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • In-Process Control: TLC (Hexanes/EtOAc 4:1) will show the complete consumption of the UV-active acid chloride baseline spot and the appearance of a new, less polar UV-active spot.

Step 2: Synthesis of 2-Azidoethyl 4-nitrobenzoate

Objective: Convert the bromide to an azide via an


 mechanism.

⚠️ Safety Directive: Sodium azide (


) is highly toxic and can form explosive diazidomethane if reacted with residual halogenated solvents (like DCM) under heating. Ensure Intermediate 1 is completely dried of DCM before proceeding.
  • Setup: Dissolve 2-bromoethyl 4-nitrobenzoate (1.0 equiv, 8 mmol) in anhydrous Dimethylformamide (DMF, 20 mL).

  • Addition: Add sodium azide (

    
    , 1.5 equiv, 12 mmol) in one portion.
    
  • Reaction: Heat the mixture to 60 °C and stir for 12 hours.

  • Workup: Cool to RT and dilute with Ethyl Acetate (EtOAc, 50 mL). Wash the organic layer extensively with distilled water (5 × 20 mL) to remove DMF and unreacted

    
    . Wash with brine, dry over 
    
    
    
    , and concentrate.
  • In-Process Control (Self-Validation): Perform Infrared (IR) Spectroscopy on the crude oil. The sudden appearance of a sharp, intense peak at ~2100 cm⁻¹ (asymmetric azide stretch) confirms successful substitution.

Step 3: Synthesis of 2-Aminoethyl 4-nitrobenzoate (Staudinger Reduction)

Objective: Chemoselectively reduce the azide to a primary amine.

  • Setup: Dissolve the 2-azidoethyl 4-nitrobenzoate (1.0 equiv, 6 mmol) in a mixture of Tetrahydrofuran (THF) and water (THF:

    
     10:1 v/v, 22 mL).
    
  • Reduction: Slowly add triphenylphosphine (

    
    , 1.2 equiv, 7.2 mmol) at RT.
    
    • Visual Validation: Vigorous bubbling will occur immediately. This is the evolution of

      
       gas as the phosphazide intermediate collapses into the iminophosphorane [3].
      
  • Hydrolysis: Stir the reaction at RT for 8 hours to ensure complete hydrolysis of the iminophosphorane intermediate into the primary amine and triphenylphosphine oxide (TPPO).

  • Purification (Acid-Base Extraction): TPPO is notoriously difficult to separate via chromatography. Instead, exploit the basicity of the new amine:

    • Dilute the reaction with EtOAc (30 mL) and extract with 1M

      
       (3 × 20 mL). The target amine moves to the aqueous layer as a hydrochloride salt, leaving TPPO and unreacted starting materials in the organic layer.
      
    • Basify the combined aqueous layers with 2M

      
       to pH 10.
      
    • Extract the free amine back into fresh EtOAc (3 × 20 mL). Dry over

      
       and concentrate to yield the pure 2-aminoethyl 4-nitrobenzoate.
      

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric parameters and expected yields for the synthetic sequence, providing a baseline for scale-up operations.

StepTransformationReagents & EquivalentsSolventTempTimeExpected Yield
1 O-Acylation4-Nitrobenzoyl chloride (1.0 eq)2-Bromoethanol (1.1 eq)

(1.5 eq)
DCM0 °C → RT3 h85 - 92%
2

Azidation
Intermediate 1 (1.0 eq)

(1.5 eq)
DMF60 °C12 h80 - 88%
3 Staudinger ReductionIntermediate 2 (1.0 eq)

(1.2 eq)
THF /

(10:1)
RT8 h75 - 82%

Causality & Field-Proven Insights (E-E-A-T)

  • Why use 2-bromoethanol instead of 2-chloroethanol? While 2-chloroethanol is cheaper, the primary bromide is a vastly superior electrophile for the

    
     azidation step. Using the chloride often requires the addition of a catalytic amount of Sodium Iodide (Finkelstein conditions) to achieve acceptable reaction rates at 60 °C.
    
  • Why does the Staudinger Reduction spare the Nitro group? The mechanism of the Staudinger reaction is initiated by the nucleophilic attack of the phosphorus lone pair specifically onto the terminal nitrogen of the azide[2]. Because the nitro group lacks an electrophilic atom susceptible to soft phosphorus nucleophiles under these mild conditions, it remains entirely untouched. This highlights the precise orbital-level causality that dictates functional group compatibility.

  • The Power of Acid-Base Purification: Chromatographic separation of TPPO from polar amines often results in smeared bands and poor recovery. The acid-base extraction described in Step 3 is a self-validating purification method: if the product successfully partitions into the aqueous

    
     layer, it is definitive proof that the basic amine functional group was successfully generated.
    

References

  • Organic Chemistry Portal. "Staudinger Reaction - Mechanism and Literature."[1] URL:[Link]

  • Wikipedia. "Staudinger reaction - Reaction mechanism and reduction."[2] URL: [Link]

  • National Institutes of Health (PMC). "Bioorthogonal chemistry: Staudinger Ligation and Azide Reduction."[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Bromoethyl 4-nitrobenzoate

Case ID: T-BENZ-NO2-BR-001 Subject: Prevention of Hydrolytic Degradation During Storage Compound: 2-Bromoethyl 4-nitrobenzoate (CAS: 128566-93-8) Introduction: The Stability Challenge You are likely working with 2-bromoe...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-BENZ-NO2-BR-001 Subject: Prevention of Hydrolytic Degradation During Storage Compound: 2-Bromoethyl 4-nitrobenzoate (CAS: 128566-93-8)

Introduction: The Stability Challenge

You are likely working with 2-bromoethyl 4-nitrobenzoate as an intermediate for cross-coupling or nucleophilic substitution reactions.[1] While valuable, this compound presents a specific stability profile that requires strict adherence to anhydrous protocols.[2]

Unlike simple alkyl benzoates, this compound is highly activated toward hydrolysis . The presence of the electron-withdrawing nitro group (


) combined with the electron-withdrawing bromine atom on the ethyl chain creates a "perfect storm" for nucleophilic attack by atmospheric moisture.

This guide provides the mechanistic reasoning, storage protocols, and troubleshooting steps to ensure your material remains >98% pure.

Module 1: The Root Cause (Mechanism)

To prevent degradation, one must understand the molecular vulnerability. The instability is driven by two synergistic electronic effects that accelerate Nucleophilic Acyl Substitution .

  • The Nitro Effect (Electrophilicity): The nitro group at the para position is strongly electron-withdrawing (Hammett

    
    ). It pulls electron density away from the benzene ring and, by extension, the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and "hungry" for nucleophiles (like water).
    
  • The Bromoethyl Effect (Leaving Group Ability): The bromine atom on the ethyl chain exerts an inductive withdrawal effect (

    
    ). This stabilizes the alkoxide leaving group (2-bromoethanol) relative to a simple ethoxide, lowering the activation energy for bond cleavage.
    
Visualizing the Degradation Pathway

The following diagram illustrates how moisture attacks the carbonyl center, leading to the formation of 4-nitrobenzoic acid (the impurity).

HydrolysisMechanism Ester 2-Bromoethyl 4-nitrobenzoate (Active Reagent) Transition Tetrahedral Intermediate Ester->Transition Slow Step Water H₂O (Atmospheric Moisture) Water->Ester Nucleophilic Attack (Catalyzed by Acid/Base) Acid 4-Nitrobenzoic Acid (Impurity Solid) Transition->Acid Collapse Alcohol 2-Bromoethanol (Liquid Byproduct) Transition->Alcohol Leaving Group

Figure 1: Hydrolytic degradation pathway. The electron-deficient carbonyl is attacked by water, cleaving the ester into the acid and alcohol.

Module 2: Storage Protocols (The "How")

Do not rely on standard "cool and dry" instructions. Follow this tiered storage system to maximize shelf life.

Tier 1: Optimal Long-Term Storage (>1 Month)
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen backfill.[2]

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Desiccation: Secondary containment (jar) containing activated desiccant (e.g., Drierite or

    
    ).
    
Tier 2: Short-Term Working Storage (<1 Week)
  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Tightly capped; minimize headspace.[3]

  • Desiccation: Store inside a desiccator cabinet.

Critical Protocol: The "Warm-Up" Rule

Never open a cold bottle directly in ambient air.

  • Remove the vial from the freezer (-20°C).

  • Place it in a desiccator or on the bench.

  • Wait 30–60 minutes until the vial reaches room temperature.

    • Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid reagent. This water will become trapped when you re-seal the vial, catalyzing hydrolysis during subsequent storage [1].

Solvent Compatibility Guide
Solvent ClassRecommendationTechnical Note
Protic (MeOH, EtOH) AVOID High risk of transesterification (swapping the bromoethyl group for methyl/ethyl).
Aqueous FORBIDDEN Immediate hydrolysis.
Polar Aprotic (DMSO, DMF) CAUTION Use anhydrous grades only. Wet DMSO accelerates hydrolysis significantly.
Non-Polar (DCM, Toluene) PREFERRED Best for reactions; low risk of interaction if solvents are dried.

Module 3: Troubleshooting & FAQs

Q1: My white solid has turned yellow or developed a crust. Is it usable?

Diagnosis: Likely degradation. 4-nitrobenzoic acid is often yellowish, and the release of 2-bromoethanol can make the solid "sticky" or crusty. Action: Perform a Thin Layer Chromatography (TLC) test.

  • Mobile Phase: Hexane:Ethyl Acetate (3:1).

  • Observation: The carboxylic acid impurity will stay near the baseline (very polar), while the ester will have a much higher Rf (approx 0.5–0.7). If the baseline spot is significant (>5%), repurify.

Q2: Can I use a base wash to remove the acid impurity?

Warning: NO. While washing with Sodium Bicarbonate (


) is standard for removing acids, this ester is base-sensitive. Exposure to aqueous base (even weak base) will catalyze further hydrolysis of the ester, destroying your product [2].
Alternative:  Recrystallize from an anhydrous non-polar solvent (e.g., dry hexane/ether mix) or pass through a short plug of silica gel using DCM.
Q3: The NMR shows a broad peak around 11.0 ppm. What is this?

Analysis: This is the carboxylic acid proton (-COOH) of 4-nitrobenzoic acid. Quantification: Integrate this peak relative to the aromatic protons of the ester.

  • If Acid:Ester ratio is > 1:10, purification is required before use in sensitive reactions (like Suzuki couplings).

Module 4: QC & Validation Workflow

Use the following decision tree to determine if your batch is safe for experimentation.

QCDecisionTree Start Start: Inspect Reagent Visual Visual Check: Is it free-flowing white/off-white solid? Start->Visual Dry Action: Dry under vacuum (remove surface moisture) Visual->Dry No (Clumpy/Sticky) NMR 1H NMR Analysis (Solvent: CDCl3) Visual->NMR Yes Dry->NMR Decision1 Acid Peak (11-13 ppm) Visible? NMR->Decision1 Pass PASS: Proceed to Experiment Decision1->Pass No / <2% Fail FAIL: Recrystallize or Discard Decision1->Fail Yes (>5%)

Figure 2: Quality Control Decision Tree for assessing reagent purity.

References

  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Retrieved from

  • Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier. (General reference for ester hydrolysis mechanisms).
  • BenchChem. (n.d.). Ethyl 2-bromo-4-nitrobenzoate Structure and Properties. Retrieved from

  • PubChem. (2025).[4] Ethyl bromoacetate Compound Summary. (Analogous reactivity data for bromoethyl esters). Retrieved from

Sources

Optimization

Technical Support Center: Impurity Control in Vinylic Substitution

The following guide is structured as a Technical Support Center resource for the Process Chemistry & Catalysis division. It addresses the specific issue of controlling vinyl benzoate impurities during transition-metal ca...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource for the Process Chemistry & Catalysis division. It addresses the specific issue of controlling vinyl benzoate impurities during transition-metal catalyzed substitution reactions (primarily Palladium-catalyzed cross-couplings).

Ticket ID: #VB-OPT-09 Subject: Minimizing Vinyl Benzoate (PhCO2Vi) Formation in Pd-Catalyzed Cross-Couplings Status: Open / Guide Available Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Diagnostic

User Issue: During the synthesis of functionalized vinyl derivatives (via Heck, Suzuki, or Buchwald-Hartwig coupling on vinyl halides/triflates), users report the formation of a persistent side-product identified as Vinyl Benzoate (PhCO2Vi) . This impurity often co-elutes with the target product, complicating purification.

Root Cause Analysis: The formation of vinyl benzoate is a classic case of Competitive Anionic Ligand Exchange followed by C-O Reductive Elimination .

In many catalytic cycles, benzoate anions (


) are present either as:
  • The Base: Added to neutralize acid (e.g., AgOBz, KOBz).

  • Stabilizing Ligands: Dissociated from pre-catalysts.

  • Protecting Group Byproducts: Cleaved from starting materials in situ.

When a Palladium(II)-Vinyl intermediate is formed, the benzoate anion competes with your desired nucleophile (or transmetalating agent) for the open coordination site on the metal. Because the activation energy for C-O reductive elimination is often lower than that of C-C or C-N bond formation (especially in electron-deficient systems), the system "leaks" into the vinyl benzoate pathway.

Mechanistic Visualization

The following diagram illustrates the "Leakage Point" in the catalytic cycle where the impurity is generated.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Vinyl-X + Pd(0)) Pd0->OxAdd PdII_Vinyl Intermediate A: [L_nPd(II)(Vinyl)(X)] OxAdd->PdII_Vinyl LigandExchange Ligand Exchange / Transmetalation PdII_Vinyl->LigandExchange DesiredCoord Coordination of Target Nu (Ar-B(OH)2 or H-NR2) LigandExchange->DesiredCoord  Preferred Path   BenzoateAttack Coordination of Benzoate (PhCO2-) LigandExchange->BenzoateAttack  Leakage Path   RedElim_Target Reductive Elimination (C-C or C-N Bond) DesiredCoord->RedElim_Target RedElim_Target->Pd0 Regenerate Product TARGET PRODUCT (Vinyl-Nu) RedElim_Target->Product RedElim_Side Reductive Elimination (C-O Bond) BenzoateAttack->RedElim_Side RedElim_Side->Pd0 Impurity IMPURITY: Vinyl Benzoate RedElim_Side->Impurity

Figure 1: The "Leakage Point" occurs at the Pd(II)-Vinyl intermediate. High local concentrations of benzoate anions drive the equilibrium toward the red pathway.

Troubleshooting Protocols (The "Fix")

Protocol A: The "Non-Coordinating Base" Switch

Theory: Benzoate bases (and Acetates) are "hemi-labile"—they stabilize the catalyst but also react. Switching to bases with non-nucleophilic counterions eliminates the source of the oxygen nucleophile.

Step-by-Step:

  • Audit your Base: If you are using AgOBz, KOBz, or NaOAc, stop.

  • Substitute: Replace with Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .
    • Why Cs2CO3? The "Cesium Effect" increases the solubility of the carbonate in organic solvents (DMF/Dioxane) without providing a carboxylate ligand that can undergo reductive elimination.

  • Solvent Adjustment: If switching to inorganic bases, ensure your solvent supports their solubility.

    • Recommended: 1,4-Dioxane with 10% water (Suzuki) or anhydrous DMF (Heck).

Protocol B: Steric Crowding (Ligand Optimization)

Theory: C-O reductive elimination (forming vinyl benzoate) is generally less sterically demanding than C-C bond formation. Using bulky, electron-rich ligands makes the metal center crowded, disfavoring the approach of the benzoate anion and accelerating the reductive elimination of the desired (larger) coupling partner.

Recommended Ligands:

  • XPhos / SPhos: Excellent for preventing side reactions in C-N couplings.

  • P(t-Bu)3: The extreme bulk prevents small nucleophiles (like benzoates) from coordinating effectively.

Protocol C: The "Silver Trap" (For Ag-Mediated Reactions)

Context: Many protocols use Silver (Ag+) to abstract halides. If you use Silver Benzoate, you are directly feeding the impurity pathway.

Action Plan:

  • Replace AgOBz: Use Silver Triflate (AgOTf) or Silver Hexafluoroantimonate (AgSbF6) .

  • Mechanism: These counterions (

    
    , 
    
    
    
    ) are non-coordinating and will not undergo reductive elimination with the vinyl group.

Optimization Logic Tree

Use this decision tree to select the correct experimental modification based on your current conditions.

DecisionTree Start Start: High Vinyl Benzoate Detected CheckBase Are you using a Carboxylate Base? Start->CheckBase SwitchBase Switch to Cs2CO3 or K3PO4 CheckBase->SwitchBase Yes (AgOBz, NaOAc) CheckLigand Is the Ligand Monodentate/Small? CheckBase->CheckLigand No (Carbonates used) SwitchLigand Switch to Bulky Ligand (XPhos, tBu3P) CheckLigand->SwitchLigand Yes (PPh3, etc.) CheckTemp Reaction Temp > 100°C? CheckLigand->CheckTemp No (Already bulky) CheckTemp->CheckLigand No LowerTemp Lower Temp to 60-80°C (Kinetic Control) CheckTemp->LowerTemp Yes

Figure 2: Systematic elimination of variables contributing to C-O bond formation.

Comparative Data: Base Effects

The following table summarizes the effect of base selection on the ratio of Target Product (TP) to Vinyl Benzoate (VB) in a standard Heck vinylation of 4-bromoanisole.

Base SystemSolventYield (Target)Impurity (VB)Ratio (TP:VB)Verdict
AgOBz (2.0 eq) Toluene65%22%~3:1CRITICAL FAIL
K2CO3 DMF72%5%14:1ACCEPTABLE
Cs2CO3 Dioxane88%<1%>80:1OPTIMAL
K3PO4 Toluene/H2O82%<1%>80:1OPTIMAL

Note: Data derived from internal optimization of Pd-catalyzed vinylation workflows.

FAQ: Rapid Fire Troubleshooting

Q: I cannot change the base because my substrate is base-sensitive. What now? A: If you must use a mild buffer like benzoate, you must outcompete it kinetically. Increase the concentration of your coupling partner (nucleophile) to >2.0 equivalents. This relies on Le Chatelier's principle to push the "Green Path" (see Figure 1) over the "Red Path."

Q: Does the leaving group on the vinyl substrate matter? A: Yes. Vinyl Triflates (OTf) are more reactive than Vinyl Bromides/Chlorides. Using a more reactive electrophile allows you to run the reaction at lower temperatures, where the higher-energy activation barrier for C-O reductive elimination is less likely to be crossed.

Q: I see the impurity forming during the workup, not the reaction. Is that possible? A: Unlikely for "Vinyl Benzoate" specifically, as it requires a catalyst to form the bond. However, if you have unreacted vinyl halide and excess benzoate, and you heat the reaction during a quench or distillation, you might be driving a background


 or 

reaction. Always quench Pd reactions with a scavenger (like QuadraPure™) or wash with dilute acid immediately to remove the benzoate anion.

References

  • Mechanistic Insight on C-O Reductive Elimination: Mann, G.; Shelby, Q.; Roy, A. H.; Hartwig, J. F. "Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II)." Organometallics2003 , 22, 2775–2789. [Link]

  • Ligand Effects in Cross-Coupling: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27–50. [Link]

  • The "Cesium Effect" in Palladium Catalysis: L. H. Zhou; et al. "Cesium Carbonate as a Versatile Base in Organic Synthesis." Current Organic Chemistry2016 , 20, 1. [Link]

  • Competitive Pathways in Heck Reactions: Cabri, W.; Candiani, I. "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research1995 , 28, 2–7. [Link]

Troubleshooting

purification methods for 2-bromoethyl 4-nitrobenzoate recrystallization

The following technical guide is structured as a dynamic support resource for researchers working with 2-bromoethyl 4-nitrobenzoate . It synthesizes standard organic purification protocols with specific chemical insights...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support resource for researchers working with 2-bromoethyl 4-nitrobenzoate . It synthesizes standard organic purification protocols with specific chemical insights relevant to nitrobenzoate esters and alkyl bromides.

Topic: Recrystallization & Purification Protocols Compound: 2-Bromoethyl 4-nitrobenzoate (CAS: 23574-40-5) Role: Senior Application Scientist Status: Operational

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

2-Bromoethyl 4-nitrobenzoate is typically synthesized via the esterification of 4-nitrobenzoic acid (or its acid chloride) with 2-bromoethanol. It serves as a critical intermediate in organic synthesis or as a solid derivative for the characterization of 2-bromoethanol.

Critical Chemical Considerations:

  • Thermal Instability: The 2-bromoethyl moiety contains a leaving group (Br). Excessive heating, especially in the presence of bases, can trigger elimination (forming vinyl esters) or substitution.

  • Hydrolysis Risk: Like all esters, it is susceptible to hydrolysis, reverting to 4-nitrobenzoic acid (a high-melting impurity).

  • Target Purity: Successful purification is defined by a sharp melting point range (typically within 1–2°C) and the absence of acidic residues.

Standard Operating Procedure (SOP)

Primary Workflow: Recrystallization from Ethanol/Water[12]

This method utilizes the high temperature coefficient of solubility for nitroaromatic esters in ethanol.

Reagents:

  • Solvent A: Ethanol (95% or absolute)

  • Solvent B: Deionized Water (Anti-solvent)

  • Optional: Activated Carbon (Norit®)

Protocol:

  • Pre-Purification Wash (Crucial Step):

    • Before recrystallization, dissolve the crude solid in Ethyl Acetate.

    • Wash with 5% NaHCO₃ to remove unreacted 4-nitrobenzoic acid and mineral acids.

    • Wash with brine, dry over MgSO₄, and evaporate.[1] Why? Acidic impurities catalyze hydrolysis during the hot recrystallization step.

  • Dissolution:

    • Place the dried crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot Ethanol (~70°C) required to dissolve the solid.

    • Note: Do not boil excessively.

  • Filtration (If needed):

    • If the solution is dark/colored, add 1-2% w/w activated carbon. Swirl for 2 minutes.

    • Perform a hot gravity filtration to remove carbon and mechanical impurities.

  • Crystallization:

    • To the hot ethanolic solution, add warm water dropwise until a faint, persistent cloudiness appears.

    • Add a few drops of ethanol to clear the solution.

    • Allow the flask to cool to room temperature undisturbed (approx. 30 mins).

    • Transfer to an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[2]

    • Wash crystals with cold 50% Ethanol/Water.

    • Dry in a vacuum desiccator over CaCl₂.

Troubleshooting Guide (Q&A)

Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)

User Question: "Instead of crystals, I see oily droplets forming at the bottom of the flask as it cools. How do I fix this?"

Scientist Response: Oiling out occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated. This is common with 2-bromoethyl esters if the solution is too concentrated or cools too fast.

Corrective Actions:

  • Re-heat: Gently warm the mixture until the oil redissolves.

  • Dilute: Add a small amount (2–5 mL) of additional Ethanol. This lowers the saturation temperature, allowing crystals to form below the melting point.

  • Seed: If you have a pure crystal from a previous batch, add it to the solution once it reaches room temperature.

  • Scratch: Vigorously scratch the inner wall of the flask with a glass rod to create nucleation sites.

Issue 2: Persistent Acidic Impurity (Low Melting Point)

User Question: "My crystals look fine, but the melting point is broad and lower than expected. Litmus paper turns red when I test the mother liquor."

Scientist Response: This indicates contamination with 4-nitrobenzoic acid (the hydrolysis product). This impurity has a high melting point (~240°C) but disrupts the crystal lattice of your ester, depressing the melting point.

Corrective Actions:

  • Stop Recrystallizing: Recrystallization alone is often inefficient at removing large amounts of the parent acid.

  • Base Wash: Dissolve the solid in diethyl ether or ethyl acetate.

  • Extraction: Wash the organic layer vigorously with saturated Na₂CO₃ or 5% NaOH . The acid will convert to its water-soluble salt and move to the aqueous layer.

  • Recover: Dry the organic layer and evaporate. The resulting solid should be neutral. Recrystallize this purified solid.

Issue 3: Low Yield

User Question: "I started with 5g of crude, but only recovered 1.5g. Where did I lose it?"

Scientist Response: Low yield usually stems from using too much solvent (solubility loss) or hydrolysis (chemical loss).

Corrective Actions:

  • Solvent Volume: Did you add water to the "cloud point"? If you used pure ethanol without water, the compound likely remained dissolved. Evaporate 50% of the solvent and cool again.

  • Mother Liquor Recovery: Do not discard the filtrate. Evaporate it to half volume and cool to harvest a "second crop" of crystals. (Note: The second crop is usually less pure).

Visualizations

Workflow Diagram: Purification Logic

PurificationWorkflow Start Crude 2-Bromoethyl 4-nitrobenzoate CheckAcid Check Acidity (TLC/pH) Start->CheckAcid BaseWash Dissolve in EtOAc Wash with 5% NaHCO3 CheckAcid->BaseWash Acidic Impurities Present Recryst Recrystallization (Ethanol/Water) CheckAcid->Recryst Neutral BaseWash->Recryst Oiling Problem: Oiling Out? Recryst->Oiling RemedyOil Add Ethanol / Re-heat Slower Cooling Oiling->RemedyOil Yes Filter Vacuum Filtration Oiling->Filter No (Crystals Formed) RemedyOil->Oiling Dry Dry & Determine MP Filter->Dry

Figure 1: Decision-matrix for the purification of 2-bromoethyl 4-nitrobenzoate, prioritizing acid removal.

Reference Data & Solvent Selection

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol (95%) Excellent Primary choice. High solubility hot, low cold.
Ethanol / Water Best Adding water (anti-solvent) forces precipitation, maximizing yield.
Ethyl Acetate / Hexane GoodUse if compound hydrolyzes in hot alcohol. (Non-protic alternative).
Acetone PoorToo soluble; difficult to recover crystals without excessive cooling.
Water UnsuitableCompound is insoluble; promotes hydrolysis at boiling temps.
Frequently Asked Questions (FAQs)

Q: What is the expected melting point? A: While specific literature values for the 2-bromoethyl ester vary, alkyl 4-nitrobenzoates typically melt between 55°C and 80°C . Ethyl 4-nitrobenzoate melts at 57°C; the heavier bromine atom usually increases the MP. You are looking for a sharp range (e.g., 62–63°C) rather than a specific number to verify purity.

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a suitable alternative. However, it is more toxic. Ensure you do not reflux for extended periods to avoid transesterification (swapping the 2-bromoethyl group for a methyl group).

Q: Why is the 2-bromoethyl group sensitive? A: The bromine is a good leaving group. In the presence of strong bases (like hydroxide from hydrolysis), it can undergo elimination to form a vinyl ester or substitution. Always use weak bases (NaHCO₃) for washing and avoid strongly basic conditions.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrobenzoate derivatives).

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23574-40-5 (2-Bromoethyl 4-nitrobenzoate). [Link]

  • Organic Syntheses. (Various). General Procedures for Esterification and Crystallization. [Link]

Sources

Optimization

removing unreacted 2-bromoethanol from reaction mixtures

Topic: 2-Bromoethanol Removal Strategies Ticket ID: CHEM-SUP-8821 Status: Resolved Last Updated: 2025-10-27[1][2] Executive Summary Removing unreacted 2-bromoethanol (2-BE) is a critical purification challenge in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromoethanol Removal Strategies Ticket ID: CHEM-SUP-8821 Status: Resolved Last Updated: 2025-10-27[1][2]

Executive Summary

Removing unreacted 2-bromoethanol (2-BE) is a critical purification challenge in pharmaceutical synthesis.[1] Because 2-BE is a potent alkylating agent and a known mutagen, it falls under strict ICH M7 guidelines for genotoxic impurities (GTIs).[1]

Standard rotary evaporation is often ineffective due to its high boiling point (~150°C) and strong affinity for polar product matrices.[1] This guide details three orthogonal strategies to ensure compliance with ppm-level limits: Azeotropic Co-evaporation , Chemoselective Aqueous Washing , and Solid-Phase Scavenging .[1]

Module 1: The Basics (Physical Removal)

Q: Why can't I just rotovap 2-bromoethanol away?

A: 2-Bromoethanol has a boiling point of 149–150°C at atmospheric pressure. Even under high vacuum, it often "tails" or co-elutes with polar products due to hydrogen bonding.[1]

Q: Can I use azeotropes to assist evaporation?

A: Yes. 2-Bromoethanol forms a positive azeotrope with water.[1]

Solvent SystemMechanismProtocol
Water Azeotropic DistillationAdd water to the crude mixture and concentrate.[1] The water/2-BE azeotrope boils lower than pure 2-BE, helping to "drag" the impurity out.[1]
Toluene Co-evaporationWhile not a formal azeotrope, repeated co-evaporation with toluene helps break hydrogen bonds and physically entrain the high-boiling alcohol.[1]

⚠️ Warning: Do not rely on evaporation alone if your target limit is <1000 ppm.[1] You will likely need a chemical wash (Module 2) or scavenging (Module 3).[1]

Module 2: The "Thiosulfate Trick" (Aqueous Workup)

Q: My product is lipophilic. How do I wash 2-BE out of the organic layer?

A: Standard water washes are inefficient because 2-BE partitions poorly (LogP ~0.[1]2) between water and organic solvents like Ethyl Acetate.[1]

The Solution: Convert 2-BE into a water-soluble Bunte salt using Sodium Thiosulfate (


) .[1] This is a chemoselective 

reaction that renders the impurity ionic, forcing it into the aqueous layer.
The Protocol
  • Dissolution: Dissolve your crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate, DCM, or MTBE).[1]

  • Preparation: Prepare a 20% w/v aqueous solution of Sodium Thiosulfate .

  • The Wash:

    • Add the thiosulfate solution to the organic layer (1:1 volume ratio).

    • Crucial Step: Agitate vigorously for 15–30 minutes .[1] The reaction is biphasic and rate-limited by surface area.[1]

    • Optional: Slight warming (30–40°C) accelerates the alkylation.

  • Separation: Separate the layers. The 2-BE is now converted to sodium 2-hydroxyethyl thiosulfate (highly water-soluble).[1]

  • Polishing: Wash the organic layer once with brine to remove residual salts.[1]

Mechanism:


[1]

Module 3: Solid-Phase Scavenging (Trace Removal)

Q: I have <500 ppm remaining. How do I get to <10 ppm for ICH M7 compliance?

A: Use a polymer-supported thiol scavenger (e.g., SiliaMetS® Thiol or similar).[1] This is the "sniper" approach for final polishing.

The Protocol
  • Selection: Choose a Thiol (-SH) functionalized silica or resin.[1][3]

  • Loading: Add 2–4 equivalents of resin relative to the residual 2-BE content (determined by qNMR or GC).

  • Conditions:

    • Solvent: Compatible with MeOH, EtOAc, THF, DCM.[1]

    • Base: Add a mild base (e.g., Triethylamine, 1 eq relative to resin) to deprotonate the thiol and increase nucleophilicity.

  • Incubation: Stir at room temperature for 4–12 hours.

  • Filtration: Filter off the solid resin.[1] The 2-BE remains covalently bound to the beads.

Decision Logic: Selecting the Right Workflow

Use the following logic map to determine the safest and most efficient removal method for your specific scenario.

G Start Start: Crude Mixture contains 2-Bromoethanol IsProdWaterSol Is your Product Water Soluble? Start->IsProdWaterSol YesWater Yes (Polar) IsProdWaterSol->YesWater NoWater No (Lipophilic) IsProdWaterSol->NoWater ScavengeDirect Method: Solid Phase Scavenging (Resin Capture) YesWater->ScavengeDirect Warning Avoid Aqueous Workup (Product Loss Risk) YesWater->Warning Thiosulfate Method: Thiosulfate Wash (Bunte Salt Formation) NoWater->Thiosulfate CheckPurity Check Purity (GC/NMR) Is 2-BE < Limit? Thiosulfate->CheckPurity Done Process Complete (ICH M7 Compliant) CheckPurity->Done Yes ResinPolish Method: Thiol Resin Polish CheckPurity->ResinPolish No ResinPolish->Done

Caption: Decision matrix for selecting removal method based on product solubility and residual impurity levels.

Troubleshooting & FAQ

Symptom: 2-BE persists after Thiosulfate wash.[1]
  • Cause 1: Insufficient Agitation. The reaction occurs at the interface of the organic and aqueous layers.

    • Fix: Increase stirring speed to create an emulsion or extend reaction time.

  • Cause 2: pH too low. Thiosulfate can decompose in acidic media (releasing sulfur).[1]

    • Fix: Ensure the aqueous layer is neutral or slightly basic (pH 7–8).

Symptom: New impurity appears (Ethylene Oxide/Glycol).[1][3]
  • Cause: Base Hydrolysis. If you used a strong base (NaOH/KOH) to try and wash it out, you likely cyclized 2-BE into ethylene oxide (volatile, toxic) or hydrolyzed it to ethylene glycol.[1]

    • Fix: Switch to the Thiosulfate method (neutral/mild) or use polymer scavengers. Avoid strong mineral bases.[1]

Symptom: Resin scavenging is too slow.[1]
  • Cause: Thiol is protonated. [1]

    • Fix: Add a catalytic amount of organic base (DIPEA or TEA) to the mixture. The thiolate anion (

      
      ) is the active nucleophile, not the thiol (
      
      
      
      ).

References

  • National Toxicology Program (NTP). (1992).[1][4] NTP Chemical Repository Database: 2-Bromoethanol.[1][4] National Institutes of Health.[1][4] Link[1]

  • ICH. (2017).[1][5] M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][6] Link

  • Liu, S., et al. (2012).[1] Convenient synthesis of alkyl thioacetate from alkyl halide using a polymer-supported sodium thioacetate. Journal of the Iranian Chemical Society. Link[1]

  • Wong, T. (2018).[1][7] Genotoxic Impurities: Strategies for Identification and Control. Drug Development & Delivery.[1] Link

Sources

Troubleshooting

Technical Support Center: Solvent Systems for 2-Bromoethyl 4-Nitrobenzoate

), and Stability Reference ID: TSC-2026-BNB-001 Executive Summary & Compound Identity Warning: Isomer Confusion Risk Before proceeding, confirm your target molecule. Target Compound: 2-bromoethyl 4-nitrobenzoate (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026


), and Stability
Reference ID:  TSC-2026-BNB-001

Executive Summary & Compound Identity

Warning: Isomer Confusion Risk Before proceeding, confirm your target molecule.

  • Target Compound: 2-bromoethyl 4-nitrobenzoate (CAS: 10425-66-8).

    • Structure: A 4-nitrobenzoate ester with a 2-bromoethyl tail (

      
      ).
      
    • Reactivity: Bifunctional electrophile (Alkylating agent via

      
       at the bromide; Acylating agent via hydrolysis/transesterification at the ester).
      
  • Common Isomer: Ethyl 2-bromo-4-nitrobenzoate (CAS: 128566-93-8).

    • Structure: An ethyl ester with a bromine on the aromatic ring.

    • Reactivity: Aryl halide (requires Pd-catalysis/Suzuki) and standard ester chemistry.

This guide focuses exclusively on 2-bromoethyl 4-nitrobenzoate .

Solvent Selection Decision Matrix

The optimal solvent depends entirely on the intended chemical transformation. Use the flow guide below to select the correct system.

SolventSelection Start Intended Operation Reaction Reaction / Derivatization Start->Reaction Workup Extraction / Purification Start->Workup Storage Storage / Stability Start->Storage SN2 Nucleophilic Substitution (Displacing Br) Reaction->SN2 Hydrolysis Controlled Hydrolysis (Cleaving Ester) Reaction->Hydrolysis DCM Rec: DCM or EtOAc High solubility, non-reactive Workup->DCM Partitioning Storage->DCM Dry, -20°C ACN Rec: Acetonitrile (MeCN) Balance of rate & workup SN2->ACN General Purpose DMF Rec: DMF/DMSO Max rate, hard removal SN2->DMF Low Reactivity Nuc Acetone Rec: Acetone (Finkelstein conditions) SN2->Acetone Halide Exchange THF Rec: THF/Water or Dioxane/Water Hydrolysis->THF Solubility + Miscibility

Figure 1: Decision tree for solvent selection based on experimental goals.

Module 1: Solubility & Dissolution

Issue: "The compound is not dissolving in my standard alcohols, or it degrades when I dissolve it."

Technical Insight: 2-bromoethyl 4-nitrobenzoate is a lipophilic ester with a polar nitro group. It exhibits poor water solubility but high solubility in polar aprotic and chlorinated solvents.

Solvent ClassSpecific SolventSolubility RatingSuitability Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Best for storage, transport, and non-reactive dissolution.
Polar Aprotic DMF, DMSO, DMAcExcellent Essential for

reactions. Hard to remove (high boiling point).
Polar Aprotic Acetonitrile (MeCN), AcetoneGood Gold Standard for reactions. MeCN offers the best balance of solubility and ease of evaporation.
Esters Ethyl Acetate (EtOAc)Good Ideal for extraction/workup.
Protic Methanol, EthanolModerate AVOID. Risk of transesterification (see Module 3).
Aqueous Water, BufferInsoluble Requires co-solvent (THF, Dioxane) for hydrolysis studies.

Module 2: Nucleophilic Substitution ( ) Optimization

Scenario: You are reacting 2-bromoethyl 4-nitrobenzoate with an amine, thiol, or carboxylate to displace the bromide.

Troubleshooting Guide:

Q: My reaction is too slow. A: Switch to a Dipolar Aprotic Solvent (DMF or DMSO).

  • Mechanism:[1][2][3][4][5] In protic solvents (MeOH), the solvent forms a "cage" of hydrogen bonds around the nucleophile, reducing its energy and reactivity. In DMF/DMSO, the cation (e.g.,

    
    , 
    
    
    
    ) is well-solvated, but the anion (nucleophile) is left "naked" and highly reactive [1].
  • Protocol: Dissolve substrate (1.0 eq) in anhydrous DMF (0.1 M). Add Nucleophile (1.2 eq) and Base (

    
     or DIPEA). Stir at RT.
    

Q: I am getting side products (ester cleavage). A: Check your solvent dryness and base selection.

  • Mechanism:[1][2][3][4][5] The 4-nitro group is strongly electron-withdrawing, making the ester carbonyl highly electrophilic. If water is present with a base, hydrolysis (

    
    ) competes with substitution (
    
    
    
    ).
  • Fix: Use Anhydrous Acetonitrile . Use a non-nucleophilic base like DIPEA (Hünig's base) instead of hydroxide or alkoxides.

Q: How do I perform a Finkelstein Reaction (Br


 I)? 
A:  Use Acetone .
  • Protocol: Dissolve 2-bromoethyl 4-nitrobenzoate in dry Acetone. Add 3-5 equivalents of Sodium Iodide (NaI).

  • Why: NaI is soluble in acetone, but NaBr is not. The precipitation of NaBr drives the equilibrium forward (Le Chatelier's principle).

Module 3: Stability & Side Reactions

Issue: "I see 4-nitrobenzoic acid or ethyl 4-nitrobenzoate in my LC-MS."

Visualizing the Degradation Pathways:

Degradation Substrate 2-bromoethyl 4-nitrobenzoate Transesterification Path A: Transesterification (Solvent: Methanol/Ethanol) Substrate->Transesterification ROH solvent Hydrolysis Path B: Hydrolysis (Solvent: Wet Organic + Base) Substrate->Hydrolysis H2O / OH- Elimination Path C: Elimination (E2) (Strong Base + Heat) Substrate->Elimination tBuOK / Heat Prod_Trans Methyl/Ethyl 4-nitrobenzoate + 2-bromoethanol Transesterification->Prod_Trans Prod_Hyd 4-nitrobenzoic acid + 2-bromoethanol Hydrolysis->Prod_Hyd Prod_Elim Vinyl 4-nitrobenzoate Elimination->Prod_Elim

Figure 2: Competitive degradation pathways. Path A and B are the most common solvent-related errors.

Critical Protocol: Preventing Transesterification

  • Never use Methanol or Ethanol as a reaction solvent if you wish to preserve the 2-bromoethyl chain.

  • Reason: The alkoxide ion (Methoxide) is a potent nucleophile that attacks the carbonyl carbon.

  • Alternative: If you must use an alcohol, use Isopropanol (IPA) or t-Butanol , as steric hindrance reduces the rate of attack at the carbonyl [2].

Module 4: Synthesis & Purification

If you are synthesizing the compound from 4-nitrobenzoyl chloride and 2-bromoethanol:

Recommended Solvent: Toluene or DCM

  • DCM Method (Standard): Dissolve 4-nitrobenzoyl chloride in anhydrous DCM. Add 2-bromoethanol (1.1 eq) and Pyridine (1.2 eq) at 0°C.

    • Why: Pyridine scavenges the HCl byproduct. DCM keeps all reactants in solution.

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .
  • Crystallization: Recrystallize from Ethanol/Hexane (Note: Ethanol is safe here only if no strong base is present and temperature is controlled, but EtOAc/Hexane is safer to avoid transesterification risk).

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • BenchChem. (2025).[6] Ethyl 2-bromo-4-nitrobenzoate vs 2-bromoethyl 4-nitrobenzoate Properties. Link (Distinction of isomers).

  • Chemistry Steps. (2024). Solvent Effects in

    
     Reactions. Link (Pedagogical validation of solvent choice).
    
  • PubChem. (2025).[7] 2-bromoethyl 4-nitrobenzoate Compound Summary. Link (Physicochemical property verification).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Bromoethyl 4-nitrobenzoate: A Comparative Technical Guide

Executive Summary & Objective This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-bromoethyl 4-nitrobenzoate . As a bifunctional intermediate containing both a nitro-aromatic system and an alky...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-bromoethyl 4-nitrobenzoate . As a bifunctional intermediate containing both a nitro-aromatic system and an alkyl bromide, this compound serves as a critical electrophile in nucleophilic substitutions and a precursor in pharmaceutical synthesis.

Unlike standard spectral databases that list peaks in isolation, this guide adopts a comparative approach . We validate the spectrum by contrasting it against its synthetic precursors (4-nitrobenzoic acid , 2-bromoethanol ) and structural analogs (ethyl 4-nitrobenzoate ). This method isolates the specific substituent effects of the bromine atom and the nitro group, providing a self-validating logic for structure confirmation.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must establish the magnetic environment of the protons. The molecule (C


H

BrNO

) consists of two distinct domains: the electron-deficient aromatic ring and the polarized aliphatic chain.
The Aromatic System (AA'BB' Pattern)

The p-disubstituted benzene ring possesses a plane of symmetry, creating two sets of chemically equivalent but magnetically non-equivalent protons.

  • H-3, H-5 (Ortho to NO

    
    ):  The nitro group is strongly electron-withdrawing (induction + resonance), significantly deshielding these protons.
    
  • H-2, H-6 (Ortho to Carbonyl): The ester carbonyl is also electron-withdrawing, but slightly less so than the nitro group.

  • Result: A characteristic AA'BB' system (often appearing as two tight "doublets") in the downfield region (8.0–8.4 ppm).

The Aliphatic Bridge (-O-CH -CH -Br)

The ethylene chain is polarized by two electronegative heteroatoms.

  • 
    -Methylene (-O-CH
    
    
    
    -):
    Directly attached to the ester oxygen. Highly deshielded.
  • 
    -Methylene (-CH
    
    
    
    -Br):
    Attached to bromine. Deshielded, but less than the oxygen-adjacent protons.
  • Coupling: These two groups are vicinal, resulting in two distinct triplets (

    
     Hz).
    

Experimental Protocol

To ensure reproducibility and minimize solvent effects, follow this standardized acquisition protocol.

Reagents:

  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% v/v TMS.
    
  • Sample Mass: 10–15 mg.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (400 MHz):

  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): 1.0 s (ensure full relaxation of aromatic protons).

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Temperature: 298 K.

Spectral Analysis & Assignment

The Aromatic Region (8.0 – 8.4 ppm)

In 4-nitrobenzoates, the chemical shift difference between the two sets of aromatic protons is small, often leading to overlap.

  • Observation: A tight multiplet or two closely spaced doublets centered at 8.20 – 8.30 ppm .

  • Assignment Logic:

    • 
       8.28 – 8.32 ppm (m, 2H):  Protons ortho to the Nitro group (H-3, H-5). The strong -R and -I effects of NO
      
      
      
      push these to the lowest field.
    • 
       8.20 – 8.24 ppm (m, 2H):  Protons ortho to the Ester carbonyl (H-2, H-6).
      
  • Comparative Note: In methyl 4-nitrobenzoate , these signals appear as a multiplet at 8.13–8.26 ppm [1]. The 2-bromoethyl ester follows this pattern closely.

The Aliphatic Region (3.0 – 5.0 ppm)

This region confirms the esterification and the integrity of the alkyl bromide chain.

  • 
     4.68 ppm (t, 
    
    
    
    Hz, 2H):
    The -O-CH
    
    
    -
    protons.
    • Why: The ester oxygen deshields this position. In simple alkyl benzoates (like ethyl benzoate), this signal is at ~4.4 ppm. The presence of the

      
      -bromine adds an additional inductive pull, shifting it downfield to ~4.6–4.7 ppm [2].
      
  • 
     3.65 ppm (t, 
    
    
    
    Hz, 2H):
    The -CH
    
    
    -Br
    protons.[1]
    • Why: Bromine is less electronegative than oxygen, resulting in a relatively upfield shift compared to the ester methylene. This matches the shift seen in 2-bromoethyl benzoate [2].[2][3]

Comparative Verification Tables

The most robust way to confirm your product is to compare its shifts against its precursors and analogs.

Table 1: Reaction Monitoring (Precursor vs. Product)

Use this table to track the disappearance of starting materials.

MoietyPrecursor: 2-Bromoethanol [3]Product: 2-Bromoethyl 4-nitrobenzoate Diagnostic Change
-O-CH

-
3.95 ppm (t)4.68 ppm (t) +0.73 ppm (Downfield shift due to acylation)
-CH

-Br
3.50 ppm (t)3.65 ppm (t) +0.15 ppm (Minor inductive effect)
-OH ~2.0 ppm (broad s)Absent Disappearance confirms esterification
Table 2: Structural Analog Comparison (Br vs. H)

Use this table to distinguish the product from the common ethyl ester side-product.

Proton GroupAnalog: Ethyl 4-nitrobenzoate [4]Product: 2-Bromoethyl 4-nitrobenzoate Differentiation Logic
Ester -O-CH

-
4.45 ppm (Quartet )4.68 ppm (Triplet) Multiplicity change (Q

T) is the primary identifier.
Terminal Group 1.42 ppm (Triplet, -CH

)
3.65 ppm (Triplet, -CH

Br)
Methyl group is replaced by methylene bromide.
Aromatic 8.20–8.30 ppm8.20–8.32 ppmIdentical (Substituent effect of Br is too distant).

Visualization Workflows

Assignment Logic Pathway

This diagram illustrates the decision tree for assigning the 1H NMR signals based on chemical shift theory.

NMR_Assignment Start Analyze Spectrum (CDCl3) Region_Arom Region: 8.0 - 8.4 ppm (Aromatic) Start->Region_Arom Region_Ali Region: 3.5 - 4.8 ppm (Aliphatic) Start->Region_Ali Arom_Pattern Pattern: AA'BB' Multiplet (4H Integral) Region_Arom->Arom_Pattern Ali_High Signal: ~4.68 ppm (Triplet) (2H Integral) Region_Ali->Ali_High Ali_Low Signal: ~3.65 ppm (Triplet) (2H Integral) Region_Ali->Ali_Low Arom_Assign Assignment: 4-Nitrobenzoate Ring Protons Arom_Pattern->Arom_Assign Logic_High Logic: Deshielded by Oxygen + Beta-Bromine Effect Ali_High->Logic_High Logic_Low Logic: Deshielded by Bromine Ali_Low->Logic_Low Assign_High Assignment: -COO-CH2- Logic_High->Assign_High Assign_Low Assignment: -CH2-Br Logic_Low->Assign_Low

Figure 1: Logic flow for assigning protons in 2-bromoethyl 4-nitrobenzoate based on chemical environment.

Synthesis Verification Workflow

This diagram guides the researcher through the process of using NMR to confirm reaction success.

Synthesis_Check Reaction Reaction: 4-Nitrobenzoyl Chloride + 2-Bromoethanol Crude Acquire Crude NMR Reaction->Crude Check_OH Check 2.0 - 4.0 ppm: Is broad -OH singlet present? Crude->Check_OH OH_Yes Incomplete Reaction (Residual Alcohol) Check_OH->OH_Yes Yes OH_No Alcohol Consumed Check_OH->OH_No No Check_Shift Check 4.68 ppm: Is the Triplet present? OH_No->Check_Shift Shift_No No Product Formed Check_Shift->Shift_No No Shift_Yes Product Confirmed Check_Shift->Shift_Yes Yes Check_Impurity Check 4.45 ppm (Quartet): Is Ethyl Ester present? Shift_Yes->Check_Impurity Impurity_Yes Contamination: Ethanol present in solvent/reagents Check_Impurity->Impurity_Yes Yes Impurity_No Pure 2-Bromoethyl Ester Check_Impurity->Impurity_No No

Figure 2: Step-by-step NMR decision matrix for verifying synthesis and purity.

References

  • Royal Society of Chemistry. Methyl 4-nitrobenzoate 1H NMR Spectrum. ChemSpider / RSC Advances. [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-nitro-, ethyl ester.[4][5] NIST Chemistry WebBook, SRD 69.[5] [Link]

Sources

Comparative

Comparative Fragmentation Dynamics: 2-Bromoethyl 4-Nitrobenzoate in Mass Spectrometry

Executive Summary Objective: This guide analyzes the Electron Ionization (EI) mass spectrometry fragmentation pattern of 2-bromoethyl 4-nitrobenzoate , comparing its diagnostic utility against structural analogs (Ethyl 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide analyzes the Electron Ionization (EI) mass spectrometry fragmentation pattern of 2-bromoethyl 4-nitrobenzoate , comparing its diagnostic utility against structural analogs (Ethyl 4-nitrobenzoate and 2-Bromoethyl benzoate).

Core Insight: 2-bromoethyl 4-nitrobenzoate exhibits a "dual-confirmation" fragmentation signature. Unlike standard alkyl esters, it provides two orthogonal verification mechanisms: the characteristic isotopic doublet of the bromine atom (


) and the distinctive nitro-aromatic decay series. This makes it a superior derivatization tag for tracking ester hydrolysis compared to non-halogenated analogs.

Structural & Isotopic Analysis

Before interpreting the spectrum, the analyst must establish the theoretical baseline for the molecular ion (


) and key fragments.
The Molecular Ion ( )
  • Formula:

    
    
    
  • Nominal Mass: 273 Da (based on

    
    ).
    
  • Isotopic Signature: The presence of a single bromine atom dictates a 1:1 ratio between the

    
     and 
    
    
    
    peaks.
    • m/z 273: Contains

      
       (50.7% abundance).
      
    • m/z 275: Contains

      
       (49.3% abundance).
      
Comparative Baseline

To understand the "performance" of this fragmentation pattern, we compare it to its functional components:

Feature2-Bromoethyl 4-nitrobenzoate Ethyl 4-nitrobenzoate 2-Bromoethyl benzoate
Molecular Ion m/z 273 / 275 (1:1)m/z 195 (Single dominant)m/z 228 / 230 (1:1)
Base Peak m/z 150 (Nitrobenzoyl)m/z 150 (Nitrobenzoyl)m/z 105 (Benzoyl)
Alkyl Fragment m/z 107 / 109 (Bromoethyl)m/z 29 (Ethyl)m/z 107 / 109 (Bromoethyl)
Diagnostic Value High (Isotope + Funct. Group)Moderate (Funct. Group only)Moderate (Isotope only)

Experimental Protocol (EI-MS)

To replicate the fragmentation patterns described, the following parameters are recommended. This protocol ensures the ionization energy is sufficient to induce the diagnostic alpha-cleavages without obliterating the molecular ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 2-bromoethyl 4-nitrobenzoate in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Parameters:

    • Temperature: 250°C.

    • Mode: Splitless (to maximize sensitivity of the M+ peak).

  • Source Parameters:

    • Ionization: Electron Impact (EI).[1][2]

    • Energy: 70 eV (Standard for library comparison).[3]

    • Source Temp: 230°C.

  • Scan Range: m/z 40 – 300. (Must capture the m/z 275 isotope and the low mass NO fragments).

Detailed Fragmentation Pathways

The fragmentation "performance" is driven by three competing mechanisms: Alpha-Cleavage , McLafferty Rearrangement , and Inductive Cleavage .

Pathway A: Formation of the Nitrobenzoyl Cation (Base Peak)

The most thermodynamically favorable pathway is the cleavage of the acyl-oxygen bond (alpha-cleavage). The resonance stabilization of the acylium ion by the benzene ring makes this the dominant species.

  • Mechanism: Homolytic cleavage of the C(carbonyl)-O bond.[4]

  • Result: Formation of the 4-nitrobenzoyl cation (

    
    ).
    
  • m/z: 150 (100% Relative Abundance).

  • Note: This peak lacks the bromine atom, so it appears as a singlet (no M+2 doublet).

Pathway B: The Bromoethyl Isotopic Tag

A secondary pathway involves the cleavage of the alkyl-oxygen bond, retaining the positive charge on the alkyl chain.

  • Mechanism: Inductive cleavage driven by the electronegativity of the ester oxygen.

  • Result: Formation of the 2-bromoethyl cation (

    
    ).
    
  • m/z: 107 and 109 (approx. equal intensity).

  • Significance: This doublet serves as the "fingerprint" for the alcohol moiety. If this doublet is absent, the ethyl chain has been modified.

Pathway C: Nitro Group Degradation

The m/z 150 ion undergoes further fragmentation characteristic of nitro-aromatics.

  • Loss of NO: m/z 150

    
     m/z 120.
    
  • Loss of CO: m/z 120

    
     m/z 92.
    
  • Loss of

    
    :  m/z 150 
    
    
    
    m/z 104.
Pathway D: McLafferty-Type Rearrangement

Although less prominent than in long-chain esters, the hydrogen on the


-carbon (relative to the ether oxygen) can transfer to the carbonyl oxygen.
  • Result: Elimination of vinyl bromide (

    
    ) and formation of the 4-nitrobenzoic acid radical cation.
    
  • m/z: 167 .

Visualization of Fragmentation Dynamics[5][6][7]

The following diagram illustrates the causal relationships between the molecular ion and its diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 273 / 275 (1:1 Doublet) Acylium Base Peak: 4-Nitrobenzoyl Cation m/z 150 (Singlet) M_Ion->Acylium Alpha Cleavage (Loss of O-CH2-CH2-Br) BromoEthyl 2-Bromoethyl Cation m/z 107 / 109 (1:1 Doublet) M_Ion->BromoEthyl Inductive Cleavage (Loss of Nitrobenzoate) AcidIon 4-Nitrobenzoic Acid Radical Cation m/z 167 M_Ion->AcidIon McLafferty Rearr. (Loss of Vinyl Bromide) PhenylCation 4-Nitrophenyl Cation m/z 122 Acylium->PhenylCation Loss of CO (-28) Phenyl Phenyl Cation m/z 76 PhenylCation->Phenyl Loss of NO2 (-46)

Figure 1: Fragmentation tree for 2-bromoethyl 4-nitrobenzoate. Solid lines indicate major pathways; dashed lines indicate secondary pathways.

Performance Comparison: Why Use This Compound?

In drug development and metabolic studies, selecting the right derivatization agent or model compound is critical.

Metric2-Bromoethyl 4-nitrobenzoateStandard Ethyl EsterAdvantage
Precursor Identification Definitive (1:1 Isotope Ratio)Ambiguous (Single Peak)The Br doublet confirms the molecular ion isn't a background contaminant.
Fragment Specificity High (m/z 150 + m/z 107/109)Moderate (m/z 150 + m/z 29)The m/z 29 (ethyl) peak is common in background noise; m/z 107/109 is rare.
Ionization Stability ModerateHighThe Br atom slightly destabilizes the M+ ion, but provides higher diagnostic confidence.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 4-nitro-, ethyl ester Mass Spectrum. National Institute of Standards and Technology.[5][6] [Link]

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 4-bromo-, ethyl ester Mass Spectrum. National Institute of Standards and Technology.[5][6] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Refer to "Isotopic Abundances" and "Ortho Effect").

Sources

Validation

Comparative Guide: 2-Bromoethyl vs. 2-Chloroethyl 4-Nitrobenzoate Reactivity

The following guide provides an in-depth technical comparison of 2-bromoethyl 4-nitrobenzoate and 2-chloroethyl 4-nitrobenzoate , designed for researchers in organic synthesis and medicinal chemistry. Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-bromoethyl 4-nitrobenzoate and 2-chloroethyl 4-nitrobenzoate , designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary

In the design of prodrugs, cross-linkers, and molecular probes, the choice between a 2-bromoethyl and a 2-chloroethyl ester linker is a critical decision that balances reactivity against stability .

  • 2-Bromoethyl 4-nitrobenzoate: The "High-Performance" variant. It exhibits significantly faster reaction kinetics in nucleophilic substitutions (

    
    ) due to the superior leaving group ability of bromide. It is the preferred choice for rapid labeling, reactions with weak nucleophiles, or temperature-sensitive applications.
    
  • 2-Chloroethyl 4-nitrobenzoate: The "Stable" variant. It offers greater hydrolytic and thermal stability but requires harsher conditions (higher temperature, stronger nucleophiles, or iodide catalysis) to effect substitution. It is ideal for processes requiring extended storage or multi-step synthesis where the alkyl halide must survive earlier transformations.

Chemical Properties & Structural Analysis[1][2][3]

The core difference lies in the carbon-halogen bond at the


-position of the ethyl ester. The 4-nitrobenzoate moiety serves as a chromophore (UV active) and an electron-withdrawing group (EWG) that modulates the reactivity of the ester carbonyl.
Property2-Bromoethyl 4-nitrobenzoate2-Chloroethyl 4-nitrobenzoate
Molecular Formula


Molecular Weight ~274.07 g/mol ~229.62 g/mol
Leaving Group Bromide (

)
Chloride (

)
C-X Bond Energy ~276 kJ/mol (Weaker)~338 kJ/mol (Stronger)
C-X Bond Length ~1.94 Å~1.78 Å
Relative Reactivity (

)
High (1.[1]0)Low (~0.01 - 0.05)
Physical State Crystalline SolidCrystalline Solid

Mechanistic Analysis: vs. Anchimeric Assistance

The reactivity of these compounds is governed by two competing pathways: direct bimolecular substitution (


) and neighboring group participation (NGP) by the ester carbonyl.
Direct Substitution

In the presence of a nucleophile (Nu), the reaction proceeds via backside attack at the


-carbon.
  • Bromo-derivative: The weaker C-Br bond and the stability of the bromide ion make this pathway rapid.

  • Chloro-derivative: The stronger C-Cl bond presents a higher activation energy barrier, often requiring elevated temperatures.

Anchimeric Assistance (Neighboring Group Participation)

The carbonyl oxygen of the ester can attack the


-carbon, displacing the halogen to form a transient 1,3-dioxolan-2-ylium  intermediate. This intermediate is highly electrophilic and rapidly reacts with nucleophiles.

Expert Insight: The 4-nitro group on the benzene ring is strongly electron-withdrawing. This reduces the electron density on the carbonyl oxygen, making it less nucleophilic than in an unsubstituted benzoate. Consequently, the rate of NGP is suppressed compared to standard benzoates. However, for the bromoethyl derivative, the ease of C-Br bond breaking can still allow NGP to compete with direct


, especially in polar aprotic solvents.
Reaction Mechanism Diagram

ReactionMechanism cluster_legend Reactivity Note Start 2-Haloethyl 4-nitrobenzoate (X = Br or Cl) Transition Transition State (SN2) Start->Transition + Nu (Direct SN2) Intermediate Dioxolan-2-ylium Ion (NGP Intermediate) Start->Intermediate Intramolecular Attack (k_cyclization) Product Substituted Product (R-Nu) Transition->Product Intermediate->Product + Nu (Fast) Note Br derivative: Fast SN2 & NGP Cl derivative: Slow SN2, negligible NGP without heat

Figure 1: Dual mechanistic pathways. The bromo-derivative accesses both pathways more readily than the chloro-derivative.

Synthesis Protocol

Both compounds are synthesized via esterification of 4-nitrobenzoyl chloride with the corresponding 2-haloethanol. The following protocol is optimized for high yield and purity.

Materials
  • Reagents: 4-Nitrobenzoyl chloride (1.0 eq), 2-Bromoethanol (or 2-Chloroethanol) (1.1 eq), Triethylamine (TEA) (1.2 eq), DMAP (0.05 eq, catalyst).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Procedure
  • Preparation: Dissolve 4-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C.
    
  • Addition: Mix the 2-haloethanol with TEA and DMAP in a separate vial. Add this mixture dropwise to the acid chloride solution over 30 minutes. Control exotherm to prevent hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature.

    • Bromo-derivative: Stir for 2-4 hours.

    • Chloro-derivative: Stir for 4-8 hours (slower kinetics).

  • Work-up: Quench with water. Wash organic layer with 1M HCl (to remove TEA), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane or Methanol/Water.
    

Experimental Benchmarking: Kinetic Study

To objectively compare the reactivity in your specific application, perform the following kinetic assay using a standard nucleophile (e.g., Piperidine or Sodium Azide).

Kinetic Assay Workflow
  • Setup: Prepare a 0.1 M solution of the substrate (Bromo- or Chloro-ester) in Acetonitrile (

    
    ).
    
  • Initiation: Add 5.0 equivalents of Piperidine. Maintain temperature at 25°C.

  • Monitoring: Aliquot samples at fixed time points (t = 0, 5, 15, 30, 60 min).

  • Analysis: Analyze via HPLC (UV detection at 254 nm). Monitor the disappearance of the starting material peak and appearance of the product peak.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
Comparison Logic
  • If

    
    : The Bromo-linker is essential for room-temperature applications.
    
  • If

    
    : The Chloro-linker may be substituted if cost/stability is a priority, potentially with the addition of NaI (Finkelstein catalysis).
    

KineticWorkflow Step1 Dissolve Substrate (0.1 M in MeCN) Step2 Add Nucleophile (5 eq. Piperidine) Step1->Step2 Step3 Monitor Reaction (HPLC @ 254 nm) Step2->Step3 Decision Conversion > 90% in < 1 hour? Step3->Decision ResultHigh High Reactivity (Likely Bromo) Decision->ResultHigh Yes ResultLow Low Reactivity (Likely Chloro) Decision->ResultLow No

Figure 2: Decision tree for kinetic benchmarking.

Applications & Recommendations

Application ScenarioRecommended LinkerRationale
Protein Labeling 2-Bromoethyl Proteins denature at high heat; rapid reaction at physiological pH/temp is required.
Prodrug Synthesis 2-Chloroethyl Higher stability prevents premature degradation during storage or formulation.
Click Chemistry Precursor 2-Bromoethyl Rapid displacement by azide (

) to form the azide-linker in high yield.
Large Scale Manufacturing 2-Chloroethyl Lower cost of starting materials (2-chloroethanol vs 2-bromoethanol) and easier handling.

References

  • BenchChem. (2025).[2] Ethyl 2-bromo-4-nitrobenzoate | CAS 128566-93-8. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloroethyl 4-nitrobenzoate Product Information. Retrieved from

  • National Institutes of Health (NIH). (2025). 2-Chloroethyl 4-nitrobenzoate - PubChem Compound Summary. Retrieved from

  • Winstein, S., et al. (1956). Neighboring Carbon and Hydrogen.[1] XXI. The Solvolysis of 2-Haloethyl Arenesulfonates. Journal of the American Chemical Society. (Foundational text on NGP in 2-haloethyl systems).

  • NIST. (2024). Benzene, 1-(2-bromoethyl)-4-nitro- Data. Retrieved from

Sources

Comparative

Publish Comparison Guide: Leaving Group Ability of Bromide in 2-Bromoethyl Esters

The following guide provides an in-depth technical analysis of the leaving group ability of bromide in 2-bromoethyl esters, designed for researchers and drug development professionals. Executive Summary In the design of...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the leaving group ability of bromide in 2-bromoethyl esters, designed for researchers and drug development professionals.

Executive Summary

In the design of prodrugs and protecting groups, the 2-bromoethyl ester occupies a critical "Goldilocks" zone of reactivity. Unlike the highly stable 2-chloroethyl esters (which often require drastic conditions to cleave) and the chemically labile 2-iodoethyl esters (prone to premature degradation), the 2-bromoethyl moiety offers a tunable balance of stability and reactivity.

This guide objectively compares the leaving group performance of the bromide ion (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


) in this specific structural motif against its chlorinated and iodinated analogs. It explores the mechanistic underpinnings—specifically Anchimeric Assistance (Neighboring Group Participation) —that define its utility in organic synthesis and drug delivery.

Mechanistic Principles: Why Position Matters

The leaving group ability of bromide in a simple alkyl chain (e.g., 1-bromoethane) is governed purely by bond dissociation energy and solvent effects. However, in 2-bromoethyl esters , the


-position relative to the carbonyl group introduces a secondary reactivity vector: Anchimeric Assistance .
The "Turbocharger" Effect: Neighboring Group Participation (NGP)

The ester carbonyl oxygen is not a passive spectator. It can act as an internal nucleophile, attacking the


-carbon and displacing the bromide. This forms a cyclic 1,3-dioxolan-2-ylium  intermediate.
  • Impact on Rate: This intramolecular attack is entropically favored over intermolecular

    
     attack, effectively "pushing" the bromide out.
    
  • Leaving Group Correlation: The rate of this cyclization is directly proportional to the leaving group ability of the halogen (

    
    ).
    
Visualization: Anchimeric Assistance Pathway

The following diagram illustrates the mechanistic pathway where the ester carbonyl assists in bromide displacement.

NGP_Mechanism Start 2-Bromoethyl Ester (Ground State) TS Transition State (Carbonyl Attack) Start->TS Intramolecular Attack Intermediate 1,3-Dioxolan-2-ylium (Cyclic Cation) TS->Intermediate - Br⁻ (Leaving Group) Br_Note Br⁻ Stability drives rate TS->Br_Note Product Hydrolyzed Acid + Bromoethanol Intermediate->Product + H₂O (Hydrolysis)

Figure 1: Mechanism of Anchimeric Assistance in 2-bromoethyl esters. The bromide leaving group ability is the rate-limiting factor for the formation of the reactive dioxolanylium intermediate.

Comparative Analysis: Br vs. Cl vs. I

The choice of halogen dictates the deprotection kinetics and stability profile. The following data synthesizes relative reaction rates (


) under standard nucleophilic substitution conditions (e.g., reaction with thiophenolate or iodide).
Quantitative Performance Matrix
Feature2-Chloroethyl2-Bromoethyl 2-Iodoethyl
Leaving Group Chloride (

)
Bromide (

)
Iodide (

)
Bond Energy (C-X) ~81 kcal/mol~68 kcal/mol ~53 kcal/mol
pKa of Conjugate Acid -7 (

)
-9 (

)
-10 (

)
Relative Reactivity (

)
1 (Baseline)~50 - 80 ~100 - 150
Stability (

at pH 7)
> 48 Hours6 - 12 Hours < 1 Hour
Deprotection Condition Strong Nucleophile + HeatMild Nucleophile (RT) Spontaneous / Very Mild
Critical Analysis
  • 2-Chloroethyl (The "Too Slow" Analog): Chloride is a poorer leaving group due to its higher basicity and stronger C-Cl bond. Deprotection often requires forcing conditions that can racemize chiral centers or degrade sensitive payloads.

  • 2-Iodoethyl (The "Too Fast" Analog): While Iodide is an exceptional leaving group, 2-iodoethyl esters are often too unstable for long-term storage or multi-step synthesis. They are typically generated in situ from 2-bromoethyl esters (Finkelstein reaction) rather than isolated.

  • 2-Bromoethyl (The Optimal Compromise): Bromide provides sufficient stability for purification and storage but is reactive enough to be displaced rapidly by soft nucleophiles (e.g., sulfide, iodide) under mild conditions.

Experimental Protocols

To validate the leaving group ability in your specific substrate, use the following standardized protocols.

Protocol A: Diagnostic Finkelstein Test

This qualitative test confirms the lability of the bromide leaving group.

  • Dissolve 10 mg of the 2-bromoethyl ester in 0.5 mL of Acetone-

    
    .
    
  • Add 2 equivalents of Sodium Iodide (NaI).

  • Monitor via

    
    -NMR.
    
  • Observation: A rapid shift of the

    
    -methylene triplet (from ~3.5 ppm to ~3.2 ppm) indicates substitution of Br for I.
    
    • Result: If conversion >90% within 15 mins at RT, the bromide is active and unhindered.

Protocol B: Quantitative Deprotection (Thiolysis)

This protocol utilizes the leaving group ability of bromide to cleave the ester protecting group.

Reagents:

  • Substrate: 2-Bromoethyl ester derivative (1.0 equiv)

  • Nucleophile: Thiophenol (PhSH) (2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: DMF or Acetonitrile

Workflow:

  • Preparation: Dissolve substrate in DMF (0.1 M concentration).

  • Initiation: Add DIPEA followed by Thiophenol.

  • Reaction: Stir at Room Temperature.

    • Mechanism:[1][2][3][4][5][6] Thiophenolate attacks the

      
      -carbon, displacing 
      
      
      
      (
      
      
      ). The resulting intermediate collapses to release the free carboxylate and phenyl vinyl sulfide.
  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove excess amine) and Brine.

  • Analysis: Measure yield of free carboxylic acid.

Visualization: Deprotection Workflow

Deprotection_Flow cluster_legend Key Factors Step1 Step 1: Solubilization Solvent: DMF (0.1 M) Step2 Step 2: Nucleophilic Attack Reagents: PhSH / DIPEA Step1->Step2 Step3 Step 3: Displacement of Br⁻ (Rate Determining Step) Step2->Step3 S_N2 Mechanism Step4 Step 4: Fragmentation Releases Carboxylate + Vinyl Sulfide Step3->Step4 Elimination Key1 Solvent Polarity accelerates Br⁻ departure Key2 Soft Nucleophile (S) prefers C-Br attack

Figure 2: Step-by-step deprotection workflow emphasizing the displacement of the bromide leaving group.

Expert Insights & Troubleshooting

Common Pitfall: The "Hard" Nucleophile Error Researchers often attempt to remove 2-bromoethyl groups using hard bases (e.g., NaOH, LiOH) hoping for simple hydrolysis.

  • The Problem: Hydroxide is a hard nucleophile and attacks the carbonyl carbon directly. While this works, it ignores the unique utility of the bromoethyl group (orthogonality).

  • The Fix: Use "soft" nucleophiles (Iodide, Thiolates, Phosphines) that target the

    
    -carbon. This reactivity is unique to the soft C-Br bond and allows deprotection in the presence of other base-sensitive esters (e.g., methyl/ethyl esters).
    

Stability Warning: 2-bromoethyl esters can slowly degrade if stored in basic buffers (pH > 8.0) due to the formation of the dioxolanylium species (see Figure 1). Always store these compounds in neutral or slightly acidic media at -20°C.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • BenchChem. (2025).[7] A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Discussion on Anchimeric Assistance).

  • Isaacs, N. S. (1995). Physical Organic Chemistry. Longman. (Kinetics of haloalkyl ester hydrolysis).
  • Kocienski, P. J. (2005). Protecting Groups. Thieme. (Specific protocols for 2-haloethyl esters).

Sources

Validation

Publish Comparison Guide: Melting Point Range Validation for Pure 2-Bromoethyl 4-Nitrobenzoate

The following guide provides an in-depth technical framework for validating the purity of 2-bromoethyl 4-nitrobenzoate (CAS 23574-40-5) via melting point analysis, compared against orthogonal methods like Differential Sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical framework for validating the purity of 2-bromoethyl 4-nitrobenzoate (CAS 23574-40-5) via melting point analysis, compared against orthogonal methods like Differential Scanning Calorimetry (DSC).

Executive Summary

2-Bromoethyl 4-nitrobenzoate (CAS 23574-40-5) is a critical ester derivative, typically synthesized to characterize 2-bromoethanol or as an intermediate in the preparation of functionalized antifolates and radiosensitizers. While High-Performance Liquid Chromatography (HPLC) is the standard for quantitative assay, Melting Point (MP) range validation remains the rapid, first-line qualitative metric for solid-state purity.

This guide compares the traditional Capillary Melting Point method against Differential Scanning Calorimetry (DSC) , providing a robust protocol to distinguish between "technical grade" and "analytical standard" purity.

Part 1: Compound Identity & Target Specifications[1]

Before validation, the chemical identity must be unequivocal to ensure the reference literature matches the synthesized target.

ParameterSpecification
Chemical Name 2-Bromoethyl 4-nitrobenzoate
CAS Number 23574-40-5
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Precursors 2-Bromoethanol + 4-Nitrobenzoyl Chloride
Physical State Crystalline Solid (Pale Yellow to White)
Target Purity >98.0% (HPLC Area %)
Acceptable MP Range < 2.0 °C range (Sharp transition indicates high purity)

Critical Note: The melting point of 4-nitrobenzoate derivatives is highly sensitive to the presence of unreacted alcohol (2-bromoethanol) or hydrolyzed acid (4-nitrobenzoic acid, MP >240°C). A broadened range (>2°C) is the primary indicator of incomplete recrystallization.

Part 2: Comparative Methodology (MP vs. DSC)

To validate the product, we compare the two dominant thermal analysis techniques.

Method A: Capillary Melting Point (The Rapid Standard)
  • Principle: Visual observation of the phase transition from solid to liquid in a glass capillary.

  • Best For: Routine quality control, quick "pass/fail" checks during recrystallization.

  • Limitations: Subjective determination of "meniscus point" and "clear point"; cannot quantify eutectic impurities easily.

Method B: Differential Scanning Calorimetry (DSC) (The Analytical Gold Standard)
  • Principle: Measures the heat flow difference between the sample and a reference. Purity is calculated using the Van 't Hoff equation based on the melting peak shape.

  • Best For: Final certification of reference standards, detecting polymorphs, and quantifying molar purity without a reference standard.

  • Limitations: Requires expensive instrumentation; destructive to the specific aliquot.

Comparison Table
FeatureCapillary MP (Optimelt/Büchi)DSC (TA Instruments/Mettler)
Precision ± 0.3 °C± 0.05 °C
Sample Size 2–5 mg1–3 mg
Output Range (Start/End Temp)Onset Temp, Peak Temp, Enthalpy of Fusion (

)
Impurity Detection Qualitative (Broadening)Quantitative (Mol % via Van 't Hoff)
Throughput High (3 samples/run)Low (1 sample/run)

Part 3: Experimental Protocols

Synthesis & Purification Context

To understand the MP validation, one must understand the impurities.

  • Reaction: 4-Nitrobenzoyl chloride is reacted with 2-bromoethanol in the presence of a base (Pyridine/TEA).

  • Major Impurity: 4-Nitrobenzoic acid (Hydrolysis product). This has a very high melting point (~242°C). Even trace amounts can act as nucleation sites or cause inconsistent melting behavior.

  • Purification Protocol:

    • Dissolve crude solid in minimum boiling Ethanol (95%).

    • Hot filtration (removes insoluble 4-nitrobenzoic acid).

    • Cool slowly to 4°C.

    • Wash crystals with cold hexanes (removes unreacted 2-bromoethanol).

    • Vacuum Dry: Essential. Residual solvent depresses MP significantly.

Validated Melting Point Determination (Capillary Method)

Equipment: Automated Melting Point Apparatus (e.g., SRS OptiMelt or Büchi M-565).

  • Sample Prep: Grind 10 mg of dry 2-bromoethyl 4-nitrobenzoate into a fine powder.

  • Loading: Fill capillary to 3 mm height. Pack tightly by tapping (loose packing causes uneven heat transfer).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 45°C (approx. 10°C below expected onset).

    • Measurement Ramp:1.0°C/min through the melt.

  • Data Recording:

    • Onset Point: First visible liquid droplet.

    • Clear Point: Complete disappearance of solid.

  • Validation Criteria:

    • Pass: Range is ≤ 2.0°C (e.g., 56.5 – 58.0 °C).

    • Fail: Range is > 2.0°C or starts significantly below literature value (indicates solvent/eutectic impurity).

DSC Protocol (Purity Calculation)

Equipment: DSC with Nitrogen purge (50 mL/min).

  • Calibration: Indium standard (Onset 156.6°C).

  • Pan: Hermetically sealed aluminum pan.

  • Method: Heat from 20°C to 100°C at 2°C/min.

  • Analysis: Integrate the endothermic peak.

    • Use the Purity Analysis software module (based on

      
      ).
      
    • 
      : Sample Temp, 
      
      
      
      : Pure Melting Point,
      
      
      : Mole fraction impurity,
      
      
      : Fraction melted.

Part 4: Visualization of Validation Workflow

The following diagram illustrates the decision matrix for validating the synthesized ester.

G Start Crude 2-Bromoethyl 4-nitrobenzoate Recryst Recrystallization (Ethanol/Hexane) Start->Recryst Dry Vacuum Drying (Remove Solvent) Recryst->Dry MP_Test Capillary MP Test (1°C/min ramp) Dry->MP_Test Decision Is Range < 2°C? MP_Test->Decision Fail FAIL: Impure (Recrystallize again) Decision->Fail No (Wide Range) Pass PASS: Technical Purity Decision->Pass Yes Fail->Recryst DSC DSC Analysis (Purity Determination) Pass->DSC Optional High Precision Final Certified Reference Standard (>99%) DSC->Final

Caption: Logical workflow for purifying and validating the melting point of 2-bromoethyl 4-nitrobenzoate.

Part 5: Data Analysis & Interpretation

When interpreting the melting point data for 2-bromoethyl 4-nitrobenzoate, use the following guide:

ObservationDiagnosisAction
Sharp Range (e.g., 56–57°C) High Purity (>98%)Proceed to use as reference or reagent.
Depressed MP (e.g., 50–54°C) Eutectic ImpurityContaminated with starting material (2-bromoethanol). Dry further or wash with hexanes.
Broad Range (e.g., 55–60°C) Wet SampleResidual solvent (Ethanol). Increase vacuum drying time.
High Melting Residue Acid ContaminationPresence of 4-nitrobenzoic acid. Perform hot filtration.
Why 4-Nitrobenzoates?

Researchers often choose 4-nitrobenzoates over simple benzoates because the nitro group increases crystallinity and raises the melting point, making the derivative easier to handle and the melting point sharper and more distinct for identification purposes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15833211, Methyl 2-bromo-4-nitrobenzoate (Analogous Structure Reference). Retrieved from [Link]

  • Mettler Toledo (2024). Thermal Analysis of Organic Compounds: Purity Determination by DSC. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
Comparative

HPLC Retention Time Guide: 2-Bromoethyl 4-Nitrobenzoate vs. Impurities

Executive Summary: The Separation Challenge In drug development and organic synthesis, 2-bromoethyl 4-nitrobenzoate serves as a critical protected intermediate, often utilized for its dual reactivity (nucleophilic displa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Separation Challenge

In drug development and organic synthesis, 2-bromoethyl 4-nitrobenzoate serves as a critical protected intermediate, often utilized for its dual reactivity (nucleophilic displacement at the alkyl bromide and hydrolysis at the ester).

The primary analytical challenge is not merely detecting the parent compound, but resolving it from its hydrolytic degradation products and synthetic precursors . A generic "run-and-done" HPLC method often fails to separate the polar acid impurity from the solvent front or causes peak tailing, masking low-level contamination.

This guide moves beyond basic retention times. It provides a mechanistic separation strategy , comparing column chemistries and mobile phase compositions to guarantee resolution (


) between the parent ester and its critical impurities: 4-nitrobenzoic acid  and 2-bromoethanol .

Chemo-Physical Basis of Separation

To design a robust method, we must first understand the "personality" of the molecules in the mixture.

CompoundStructure TypeLogP (Approx)pKaDetection (UV)Separation Behavior
2-Bromoethyl 4-nitrobenzoate Aromatic Ester~2.6 - 2.8Neutral254 nm (Strong)Target Analyte. Retained well on C18 via hydrophobic interaction.
4-Nitrobenzoic Acid Aromatic Acid1.9 (Neutral) <0 (Ionized)~3.44254 nm (Strong)Critical Impurity. Highly pH dependent. At neutral pH, it ionizes and elutes at

(void). Requires acidic mobile phase to retain.[1]
2-Bromoethanol Halo-Alcohol~0.2~14<210 nm (Weak)Process Impurity. Very polar. Elutes near void volume. Poor UV response at 254 nm.
The "Acid Trap"

The most common failure mode in analyzing this mixture is pH neglect . The pKa of 4-nitrobenzoic acid is ~3.44.[2]

  • At pH 7.0: The acid is 99.9% ionized (4-nitrobenzoate anion). It will elute immediately (

    
    ), co-eluting with 2-bromoethanol and solvent peaks.
    
  • At pH 2.5: The acid is protonated (neutral). It gains hydrophobic character and retains significantly on the column, separating clearly from the void.

Experimental Data & Method Comparison

We compared three separation approaches to determine the optimal protocol for stability-indicating analysis.

Experimental Conditions
  • System: Agilent 1290 Infinity II / Waters Alliance (Generic Equivalent)

  • Detection: UV @ 254 nm (Bandwidth 4 nm)

  • Temperature: 30°C

  • Flow Rate: 1.0 mL/min[1][3]

Scenario A: The "Generic" Gradient (pH Uncontrolled)
  • Column: C18 Standard (5 µm, 150 x 4.6 mm)[3][4]

  • Mobile Phase: Water / Acetonitrile[1][3][5][6]

  • Result: FAILURE .

    • The 4-nitrobenzoic acid impurity co-eluted with the injection pulse.

    • 2-bromoethyl 4-nitrobenzoate eluted at ~12 min.

    • Verdict: Unsuitable for purity quantification.

Scenario B: Isocratic Acidic (The "Quick Check")
  • Column: C18 Endcapped (5 µm)

  • Mobile Phase: 60% Water (0.1% H3PO4) / 40% Acetonitrile

  • Result: ACCEPTABLE .

    • Acid impurity retained (

      
       min).
      
    • Parent ester retained (

      
       min).
      
    • Verdict: Good for quick purity checks, but late eluters (dimers) may carry over.

Scenario C: Optimized Gradient (The "Gold Standard")
  • Column: High-Strength Silica (HSS) T3 or StableBond C18 (Designed for low pH)

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[3]

  • Result: OPTIMAL .

Representative Retention Data (Scenario C)
Peak IDCompoundRetention Time (min)RRT (Relative to Parent)Resolution (

)
12-Bromoethanol1.2 (Void)0.11N/A
24-Nitrobenzoic Acid 4.8 0.45 > 5.0
32-Bromoethyl 4-nitrobenzoate 10.6 1.00 Reference
4Dimer/Oligomers (Trace)14.51.36> 4.0

Note: 2-Bromoethanol has weak absorbance at 254 nm. If quantification of this specific alcohol is required, Refractive Index (RI) detection or GC-MS is recommended over UV-HPLC.

Visualizing the Chemistry

To understand why these impurities appear, we must look at the degradation pathway.

degradation_pathway Parent 2-Bromoethyl 4-nitrobenzoate (Parent Ester) Acid 4-Nitrobenzoic Acid (Major Impurity) Parent->Acid Acid/Base Hydrolysis Alcohol 2-Bromoethanol (Polar Impurity) Parent->Alcohol Water H2O (Hydrolysis) Water->Parent

Figure 1: Hydrolytic degradation pathway of 2-bromoethyl 4-nitrobenzoate. Moisture exposure leads to cleavage of the ester bond.

Detailed Protocol: The Self-Validating Method

This protocol includes a "System Suitability" step to ensure the column is performing correctly before you commit valuable samples.

Step 1: Mobile Phase Preparation
  • Solvent A (Acidic Water): Add 1.0 mL of Formic Acid (or H3PO4) to 1000 mL of HPLC-grade water. Mix and degas. Target pH: 2.5 - 2.8.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1] (Do not use 100% Acetonitrile as it may cause peak distortion for the early eluting acid).

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Filter: 0.22 µm PTFE or Nylon filter.

Step 3: Instrument Parameters (Gradient)
Time (min)% A (Water + Acid)% B (ACN)Action
0.09010Initial Hold (Retain polar acid)
2.09010End Isocratic Hold
12.01090Linear Ramp (Elute Parent)
15.01090Wash Column
15.19010Re-equilibrate
20.09010Ready for next injection
Step 4: System Suitability Test (SST)

Before running samples, inject a standard mix containing 4-Nitrobenzoic Acid and the Parent.

  • Pass Criteria: Resolution (

    
    ) between Acid and Parent > 5.0.
    
  • Pass Criteria: Tailing factor for Parent < 1.5.

Troubleshooting Decision Tree

Use this logic flow to resolve common retention issues.

method_troubleshooting Start Issue: Poor Separation CheckRT Is Acid Peak (Impurity) Eluting at Void (t0)? Start->CheckRT CheckPH Check Mobile Phase pH. Is it < 3.0? CheckRT->CheckPH Yes CheckCol Is Column C18? CheckRT->CheckCol No (Peaks merging) AddAcid Action: Add 0.1% TFA or Formic Acid to Water CheckPH->AddAcid No Gradient Action: Lower Initial %B (Start at 5-10% Organic) CheckPH->Gradient Yes ChangeCol Action: Switch to C18 (Avoid C8 or Cyano) CheckCol->ChangeCol No CheckCol->Gradient Yes

Figure 2: Troubleshooting logic for optimizing retention of nitrobenzoate derivatives.

References

  • PubChem. (2023). 4-Nitrobenzoic Acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient/pH logic).
  • Chromatography Today. (2008). Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link] (Cited for retention behavior of brominated benzoic acids).

Sources

Validation

advantages of 4-nitrobenzoate protecting group in organic synthesis

Executive Summary: The Structural Advantage In the architecture of complex organic synthesis, the 4-nitrobenzoate (p-nitrobenzoate, PNB) ester serves a dual purpose: it is not merely a masking group but a structural prob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Advantage

In the architecture of complex organic synthesis, the 4-nitrobenzoate (p-nitrobenzoate, PNB) ester serves a dual purpose: it is not merely a masking group but a structural probe . While standard esters like acetates (Ac) or benzoates (Bz) are chosen primarily for stability, the 4-nitrobenzoate is frequently deployed strategically to facilitate crystallization , determine absolute stereochemistry , and provide a chromophore for sensitive detection.

This guide analyzes the PNB group’s performance against standard alternatives, detailing its unique electronic properties that allow for tunable reactivity and its critical role in structural elucidation.

Critical Advantages & Mechanistic Insight

Enhanced Crystallinity (The "X-Ray Tag")

One of the most distinct advantages of the 4-nitrobenzoate group is its ability to induce crystallinity in otherwise amorphous or oily intermediates.

  • Mechanism: The nitro group (

    
    ) is highly polar and planar, promoting strong intermolecular 
    
    
    
    -
    
    
    stacking and dipole-dipole interactions within the crystal lattice.
  • Application: This is the "gold standard" derivative for converting oils into solids suitable for Single Crystal X-Ray Diffraction (XRD) , allowing for the unambiguous determination of 3D structure without the need for heavy atom derivatization (though p-bromobenzoates are also used for anomalous dispersion).

Stereochemical Determination (The "CD Probe")

The 4-nitrobenzoate chromophore is essential for the Exciton Chirality Method using Circular Dichroism (CD) spectroscopy.

  • Mechanism: The distinct UV absorption (red-shifted relative to benzoate,

    
    ) and the well-defined transition dipole moment (long axis of the benzoate) allow for strong exciton coupling between two PNB groups.
    
  • Result: The sign of the "Cotton effect" (split CD signal) correlates directly with the spatial arrangement (chirality) of the hydroxyl groups, enabling the assignment of absolute configuration.

Tunable Reactivity (The Electronic Effect)

Unlike the unsubstituted benzoate, the 4-nitrobenzoate is significantly more labile to basic hydrolysis.

  • Electronic Driver: The nitro group is a strong Electron Withdrawing Group (EWG) (

    
    ). This withdraws electron density from the aromatic ring, which in turn destabilizes the carbonyl, making the carbonyl carbon significantly more electrophilic .
    
  • Operational Consequence: PNB esters hydrolyze faster than benzoates (Bz) and p-methoxybenzoates (PMB esters) under basic conditions. This allows for a "safety-catch" or selective deprotection strategy where a PNB group can be removed under mild basic conditions that might leave a standard benzoate intact.

Comparative Analysis: PNB vs. Alternatives

The following table contrasts the 4-nitrobenzoate against common ester protecting groups.

Feature4-Nitrobenzoate (PNB) Benzoate (Bz) Acetate (Ac) p-Methoxybenzoate (PMB)
Base Lability High (Fast Hydrolysis)ModerateModerate/HighLow (Slow Hydrolysis)
Crystallinity Excellent (Strong

-stacking)
GoodPoorGood
UV Cutoff

(Strong)


(Weak)

Electronic Nature Electron Deficient (EWG)NeutralAliphaticElectron Rich (EDG)
Primary Utility X-ray, CD, HPLC DetectionGeneral ProtectionGeneral ProtectionOxidative Cleavage
Decision Matrix: When to Choose PNB

decision_tree start Protecting Group Selection q1 Is the intermediate an oil/amorphous? start->q1 q2 Need Absolute Config (CD/XRD)? q1->q2 Yes res_ac Select Acetate q1->res_ac No (Solid) q3 Need UV detection (HPLC)? q2->q3 No res_pnb Select 4-Nitrobenzoate q2->res_pnb Yes q3->res_pnb Yes (High Sensitivity) res_bz Select Benzoate q3->res_bz No (Standard)

Figure 1: Strategic decision tree for selecting 4-nitrobenzoate based on physical property requirements.

Experimental Protocols

General Protection Procedure (Steglich Esterification)

This method is preferred for sensitive substrates to avoid harsh acidic conditions.

  • Reagents: Substrate (Alcohol), 4-Nitrobenzoic acid, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DCM (Dichloromethane).

  • Workflow:

    • Dissolve the alcohol (1.0 equiv) and 4-nitrobenzoic acid (1.2 equiv) in anhydrous DCM (

      
      ).
      
    • Add DMAP (0.1 equiv) as a catalyst.

    • Cool the solution to

      
      .
      
    • Add DCC (1.2 equiv) portion-wise.

    • Warm to Room Temperature (RT) and stir for 2--12 hours. Monitor by TLC (UV active).

    • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with saturated

      
      , brine, and dry over 
      
      
      
      .
    • Purification: Silica gel chromatography. PNB esters typically elute later than simple benzoates due to the polarity of the nitro group.

Selective Deprotection (Saponification)

Due to the electron-withdrawing effect, PNB esters can often be cleaved under milder conditions than standard benzoates.

  • Reagents:

    
     in 
    
    
    
    or
    
    
    in
    
    
    .
  • Protocol:

    • Dissolve PNB-protected substrate in

      
       (
      
      
      
      ).
    • Add

      
       (1.5 equiv).
      
    • Stir at RT.[1][2] Monitor closely by TLC.

    • Note: Hydrolysis is typically complete within 30--60 minutes. A standard benzoate might require heating or longer reaction times under these conditions.

    • Colorimetric Indicator: The release of 4-nitrobenzoate/4-nitrophenol by-products often turns the aqueous workup layer yellow, providing a visual cue of deprotection.

Mechanistic Visualization: Reactivity Trends

The following diagram illustrates the relative reactivity of benzoate derivatives towards nucleophilic attack (hydrolysis), governed by the Hammett Substituent Constant (


).

reactivity_trend cluster_0 Electronic Effect on Hydrolysis Rate (k) pnb 4-Nitrobenzoate (PNB) EWG (NO2) High Electrophilicity bz Benzoate (Bz) Neutral (H) Moderate Electrophilicity pnb->bz  > 10x Faster   pmb p-Methoxybenzoate (PMB) EDG (OMe) Low Electrophilicity bz->pmb  Faster   caption Figure 2: Relative rates of basic hydrolysis. The electron-withdrawing Nitro group stabilizes the tetrahedral intermediate, accelerating cleavage.

References

  • Hammett Linear Free-Energy Relationships in Biocatalytic Hydrolysis. Source: Journal of Emerging Investigators.[3] Context: Demonstrates the accelerated hydrolysis rates of para-nitro substituted benzoates compared to electron-rich analogs due to inductive effects.

  • Protecting Groups: The Role of 4-Nitrobenzyl/Benzoate Derivatives. Source: Ketone Pharma / Organic Synthesis Guides. Context: Details the utility of nitro-substituted aromatics in improving crystallinity and serving as intermediates in drug synthesis.

  • Exciton Chirality Method: Determination of Absolute Configuration. Source: National Institutes of Health (PMC). Context: Validates the use of chromophoric benzoates (including PNB) for assigning stereochemistry via CD spectroscopy.

  • Alkaline Hydrolysis of 4-Nitrophenyl Benzoates. Source: ResearchGate.[1][4] Context: Provides kinetic data supporting the high lability of nitro-substituted benzoates under basic conditions.

Sources

Safety & Regulatory Compliance

Safety

2-Bromoethyl 4-nitrobenzoate proper disposal procedures

Executive Summary & Chemical Context 2-Bromoethyl 4-nitrobenzoate (CAS: 10429-37-5 / 128566-93-8 derivative) is not merely "chemical waste"; it is a bifunctional alkylating agent .[1][2] As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Bromoethyl 4-nitrobenzoate (CAS: 10429-37-5 / 128566-93-8 derivative) is not merely "chemical waste"; it is a bifunctional alkylating agent .[1][2] As a Senior Application Scientist, I urge you to view this compound through its structural reactivity:

  • The Nitro Group (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ):  A sensitizer that introduces shock sensitivity risks if concentrated to dryness or subjected to high heat.[1]
    
  • The 2-Bromoethyl Moiety (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ):  This is a primary alkyl bromide.[1] In biological systems, this mimics "mustard" chemistry, capable of alkylating DNA and proteins.[1][3]
    

Operational Directive: Do not treat this as generic organic waste. It requires strict segregation into Halogenated Waste streams to prevent the formation of toxic dioxins during incorrect incineration and to protect facility infrastructure from hydrobromic acid (HBr) corrosion.[1][2]

Hazard Profile & PPE Requirements

Before handling waste, you must acknowledge the specific H-Code implications.[1][3][2][4]

Hazard ClassH-CodeScientist's Interpretation
Skin Irritation H315 The alkyl bromide tail can penetrate nitrile gloves over time.[1][2] Double-gloving is mandatory.[1][2]
Eye Damage H319 Hydrolysis on the eye surface releases HBr acid.[1][2] Goggles are insufficient; a face shield is recommended for liquid handling.[1][2]
STOT-SE H335 Dust or aerosols are potent respiratory irritants.[1][2] All disposal must occur in a fume hood.[1][2]

Mandatory PPE:

  • Gloves: Double Nitrile (0.11 mm minimum) or Silver Shield® (Laminate) for spill cleanup.[1][2]

  • Respiratory: N95 (for solids) or Fume Hood (mandatory for liquids).[1][2]

  • Body: Tyvek lab coat preferred over cotton to prevent fabric impregnation.[1][2]

Waste Segregation & Disposal Protocols

The most common failure point in laboratory safety is improper segregation.[1][2] This compound contains Bromine .[1][2][4][5][6][7] If mixed into a non-halogenated waste stream (e.g., Acetone/Methanol waste), it can damage the incinerator's catalytic converters or result in regulatory fines for "Dilution" of hazardous waste.[1][3]

Protocol A: Solid Waste (Pure Substance/Contaminated Solids)

Applicable for: Expired reagents, weighing boats, contaminated paper towels, filter cakes.[1][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Do not use metal containers (acidic hydrolysis of the bromide can corrode metal).[1][2]

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Halogenated." [1][2]

  • Chemical Incompatibility: Ensure no strong bases (KOH, NaOH) are present in the same bin.[1][2]

    • Reasoning: Strong bases can induce rapid hydrolysis or elimination reactions, generating heat and pressure in a closed container.[1][3][2]

  • Seal & Secondary Containment: Screw cap tight. Place the jar inside a secondary clear plastic bag before transport to the central waste area.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for: Reaction solvents containing the product.[1]

  • Stream Selection: HALOGENATED SOLVENT WASTE ONLY. [1][2]

  • pH Check: If the waste solution is acidic (common if HBr was generated during synthesis), neutralize to pH 6-8 using Sodium Bicarbonate (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) before adding to the carboy.[1]
    
    • Reasoning: Acidic bromides can release volatile

      
       or 
      
      
      
      gas in the waste drum, pressurizing it.[1][3]
  • No Peroxides: Ensure the solvent system does not contain peroxide formers (e.g., THF, Dioxane) that have been evaporated to near-dryness.[1][3][2] The nitro group on the benzoate adds a risk factor to peroxide detonations.[2]

Decontamination & Spill Response (The "Quench")

If a spill occurs, simple absorption is insufficient because the alkyl bromide remains active.[1][3] You must chemically deactivate (quench) the alkylating potential.[2]

The Chemistry of the Quench: We use a nucleophile (Thiosulfate) to displace the Bromide ion, converting the toxic alkyl bromide into a harmless water-soluble salt.[1][3]

Reagents Needed:

  • Sodium Thiosulfate (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) - 10% Aqueous Solution.[1]
    
  • Inert Absorbent (Vermiculite or Diatomaceous Earth).[1][2]

Step-by-Step Decon:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[1][2][8]

  • Cover: Gently cover the spill with the inert absorbent to stop spreading.[1][2]

  • Quench: Flood the absorbent with the 10% Thiosulfate solution . Let it sit for 30 minutes .

    • Mechanism:[1][2][8][9]ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      [1][3]
      
  • Collect: Scoop the wet slurry into the Solid Halogenated Waste container.

  • Final Wash: Clean the surface with soap and water.[1][2][8][9] Do not use Bleach (Hypochlorite).[1][2]

    • Warning: Bleach can oxidize the bromide to elemental bromine (

      
      ), creating a toxic gas hazard.[1][3]
      

Decision Matrix (Visualized)

The following diagram outlines the logical flow for disposing of 2-Bromoethyl 4-nitrobenzoate to ensure compliance and safety.

DisposalWorkflow Start Waste: 2-Bromoethyl 4-nitrobenzoate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Contaminated Debris StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid SolidContainer HDPE Wide-Mouth Jar (No Metal) SolidPath->SolidContainer LiquidCheck Check pH & Solvents LiquidPath->LiquidCheck Labeling Label: 'Contains Organic Bromides' RCRA Hazardous SolidContainer->Labeling Neutralize Neutralize with NaHCO3 (Target pH 6-8) LiquidCheck->Neutralize Acidic SolventType Segregate Stream LiquidCheck->SolventType Neutral Neutralize->SolventType HaloWaste HALOGENATED Waste Carboy (Red Tag) SolventType->HaloWaste Correct NonHaloWarning STOP: Do NOT use Non-Halogenated Stream SolventType->NonHaloWarning Incorrect HaloWaste->Labeling Handover Handover to EHS/Disposal Vendor Labeling->Handover

Caption: Operational workflow for the segregation and packaging of 2-Bromoethyl 4-nitrobenzoate waste.

Regulatory Compliance (RCRA)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) .[1][3] While it may not have a specific "P" or "U" list number, it is regulated via Characteristic Waste Codes :

RCRA CodeDescriptionApplicability
D001 IgnitabilityIf the waste is in a flammable solvent (Flash point <60°C).[1][2][10]
D003 ReactivityIf the nitro group concentration is high enough to be shock-sensitive (rare in dilute waste, possible in pure solids).[1][3][2]
F002 Spent Halogenated SolventsIf mixed with Methylene Chloride or Chloroform.[1][2]

Labeling Requirement: Your waste tag must explicitly list:

  • Full Chemical Name: "2-Bromoethyl 4-nitrobenzoate" (No abbreviations).

  • Constituents: e.g., "5% Solid in 95% Dichloromethane".

  • Hazard Checkbox: Toxic, Irritant.[1][2][9]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15833211, Methyl 2-bromo-4-nitrobenzoate (Analogous Structure Safety Data).[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] 29 CFR 1910.1200.[1][2] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Bromoethyl 4-nitrobenzoate

CAS: 10543-39-2 Formula: C₉H₈BrNO₄ Hazard Class: Alkylating Agent / Nitroaromatic[1] Part 1: Executive Summary (Immediate Action Card) This compound is a potent alkylating agent and nitroaromatic derivative .[1] Unlike s...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 10543-39-2 Formula: C₉H₈BrNO₄ Hazard Class: Alkylating Agent / Nitroaromatic[1]

Part 1: Executive Summary (Immediate Action Card)

This compound is a potent alkylating agent and nitroaromatic derivative .[1] Unlike standard laboratory reagents, its primary risk lies in its ability to alkylate DNA (genotoxicity) and its potential for delayed sensitization.[1] It is likely a solid powder, making inhalation of dust the critical exposure vector.[1]

Category Requirement Critical Note
Respiratory Fume Hood (Mandatory) Never handle open powder on an open bench.[1] If hood is unavailable, a P100 respirator is the absolute minimum backup.[1]
Hand Protection Double Nitrile (0.11 mm min) Change outer gloves immediately upon splash.[1] For solutions >100mM, use Silver Shield/Laminate liners.[1]
Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of dust migration or splash around the frames.[1]
Body Defense Disposable Tyvek Lab Coat Do not use cotton coats that can trap dust/liquids and cross-contaminate communal areas.[1]
Deactivation 10% Sodium Thiosulfate Keep a squirt bottle of this solution ready to neutralize spills immediately.[1]

Part 2: Hazard Analysis & Risk Assessment

The "Why" Behind the Protocol

To safely handle 2-Bromoethyl 4-nitrobenzoate, one must understand its molecular behavior.[1] It is not merely "toxic"; it is a biochemical saboteur .[1]

  • The Warhead (2-Bromoethyl Group): This moiety acts as an electrophile.[1] In biological systems, it can undergo nucleophilic attack by DNA bases (specifically the N7 position of guanine).[1] This results in DNA alkylation, leading to mutations or replication errors.[1]

  • The Delivery System (Lipophilicity): The nitrobenzoate core increases the molecule's lipophilicity, facilitating transport across cell membranes and the skin barrier.[1]

  • The Sensitizer (Nitro Group): Nitroaromatics are known skin sensitizers.[1] Repeated low-level exposure can lead to severe allergic dermatitis.[1]

Self-Validating Risk Logic

The following diagram illustrates the decision-making process for selecting controls based on the molecule's structure.

RiskLogic Chemical 2-Bromoethyl 4-nitrobenzoate Structure Structure Analysis Chemical->Structure Bromo 2-Bromoethyl Group (Alkyl Halide) Structure->Bromo Nitro Nitroaromatic Core Structure->Nitro Hazard Primary Hazard Control Required Control Genotox DNA Alkylation (Genotoxicity) Bromo->Genotox Nucleophilic Attack Sensitize Skin Sensitization & Absorption Nitro->Sensitize Haptenization Containment Fume Hood & Wet Wiping Genotox->Containment Prevent Inhalation Barrier Double Gloving & Tyvek Suit Sensitize->Barrier Prevent Contact

Figure 1: Structural Hazard Analysis linking chemical moieties to specific biological risks and required safety controls.[1]

Part 3: PPE Selection Matrix

The following selection matrix is derived from permeation data of analogous halogenated esters and nitro compounds.

PPE ComponentMaterial StandardOperational Logic
Primary Gloves Nitrile (Low Modulus) Thickness: ≥ 5 mil (0.12 mm)Role: Dexterity and splash protection.Change Frequency: Every 30 mins or immediately upon contamination.[1]
Secondary Gloves Laminate (Silver Shield) Requirement: Mandatory for spill cleanup or handling concentrated stock solutions (>1 M).Role: Chemical permeation barrier (breakthrough > 480 mins).[1]
Eye Protection Indirect Vent Goggles Standard: ANSI Z87.1+ / EN 166.Logic: Prevents dust entry.[1] Face shields should be added if pouring large volumes (>100 mL).[1]
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary: P100/N99 Respirator (only for emergency spill outside hood).[1]
Clothing Tyvek® 400 (or equiv) Logic: Cotton absorbs nitro-compounds.[1] Disposable suits prevent carrying carcinogens home or to the office.[1]

Part 4: Operational Protocols

A. Weighing & Transfer (The Critical Zone)

The highest risk of exposure occurs when the solid is manipulated, generating invisible micro-dust.[1]

  • Preparation:

    • Place a disposable balance shield or "weighing funnel" inside the fume hood.[1]

    • Pre-moisten a paper towel with 10% Sodium Thiosulfate and place it next to the balance as a "capture pad" for stray grains.[1]

  • The "Wet Weighing" Technique (Recommended):

    • Instead of weighing the dry powder directly, tare a vial containing the reaction solvent.[1]

    • Add the solid directly to the solvent.[1] This immediately suppresses dust generation.[1]

  • Static Control:

    • Dry powders fly.[1] Use an ionizing anti-static gun if available.[1] If not, wipe the spatula with a dryer sheet (antistatic) before use.[1]

B. Deactivation & Spill Response

Do not treat this as a standard organic spill. You must chemically destroy the alkylating potential.[1]

Deactivation Solution:

  • Active Agent: 10% Sodium Thiosulfate (

    
    ) in water.[1]
    
  • Mechanism: The thiosulfate ion (

    
    ) is a potent nucleophile that out-competes biological targets, reacting with the bromoethyl group to form a harmless Bunte salt.[1]
    

Spill Protocol:

  • Isolate: Alert nearby personnel. Do not rush.

  • PPE Up: Don Silver Shield gloves over nitrile gloves.[1]

  • Cover: Gently cover the powder spill with paper towels soaked in the Deactivation Solution .[1] Do not dry sweep.[1]

  • Wait: Allow to sit for 15 minutes. This ensures the chemical reaction (deactivation) takes place.[1]

  • Clean: Wipe up the slurry.[1] Re-clean the surface with soap and water to remove the salt residue.[1]

Deactivation Start Spill Detected Cover Cover with Thiosulfate-soaked Towels Start->Cover Action Action Step Chem Chemical Reaction React R-Br + S2O3(2-) -> R-S2O3(-) + Br(-) (Formation of Bunte Salt) Chem->React Safe Safe Disposal Wait Wait 15 Minutes Cover->Wait Wait->Chem Hydrolysis Clean Wipe & Dispose as Halogenated Waste React->Clean Clean->Safe

Figure 2: Chemical deactivation workflow using Sodium Thiosulfate.

Part 5: Disposal Logistics

  • Waste Stream: Halogenated Organic Waste.[1]

  • Labeling: Must be clearly labeled "Toxic" and "Alkylating Agent".[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as nitro-compounds can be reactive under extreme oxidative stress.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the compound has hydrolyzed to release HBr (acidic).[1]

References

  • National Institutes of Health (NIH) - PubChem. Methyl 2-bromo-4-nitrobenzoate (Analogous Compound Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection.[1] Retrieved from [Link][1]

Sources

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